Fibrostatin B
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
91776-48-6 |
|---|---|
Molekularformel |
C19H21NO8S |
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-[(1-hydroxy-3,6-dimethoxy-7-methyl-5,8-dioxonaphthalen-2-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C19H21NO8S/c1-8-15(22)14-10(17(24)18(8)28-4)5-13(27-3)11(16(14)23)6-29-7-12(19(25)26)20-9(2)21/h5,12,23H,6-7H2,1-4H3,(H,20,21)(H,25,26)/t12-/m0/s1 |
InChI-Schlüssel |
DGYGIAQKHJSFNM-LBPRGKRZSA-N |
Isomerische SMILES |
CC1=C(C(=O)C2=CC(=C(C(=C2C1=O)O)CSC[C@@H](C(=O)O)NC(=O)C)OC)OC |
Kanonische SMILES |
CC1=C(C(=O)C2=CC(=C(C(=C2C1=O)O)CSCC(C(=O)O)NC(=O)C)OC)OC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Fenofibrate's Effect on Triglyceride-Rich Lipoproteins: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypertriglyceridemia, characterized by elevated levels of triglycerides (TG) in the bloodstream, is a prevalent lipid abnormality and an independent risk factor for atherosclerotic cardiovascular disease (ASCVD). Triglyceride-rich lipoproteins (TRLs), including very-low-density lipoproteins (VLDL) and their remnants, play a central role in the pathogenesis of atherosclerosis. Fenofibrate, a fibric acid derivative, is a widely used therapeutic agent for managing dyslipidemias, particularly those characterized by high triglyceride and low high-density lipoprotein (HDL) levels.[1] This technical guide provides an in-depth examination of the molecular mechanisms by which fenofibrate modulates TRL metabolism, presents quantitative data on its clinical efficacy, details key experimental protocols for its study, and visualizes the core signaling pathways involved.
Core Mechanism of Action: PPARα Activation
The primary mechanism of action of fenofibrate is mediated through its active metabolite, fenofibric acid, which is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2] PPARα is a ligand-activated nuclear transcription factor that plays a pivotal role in regulating the expression of a multitude of genes involved in lipid and lipoprotein metabolism, fatty acid oxidation, and inflammation.[3][4]
Upon binding to fenofibric acid, PPARα undergoes a conformational change, leading to its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR). This PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4] This binding event modulates the transcription of these genes, leading to a coordinated series of effects that collectively lower plasma TRL levels.
Regulation of Genes Controlling TRL Catabolism
A primary effect of PPARα activation is the enhancement of TRL catabolism through two key genetic modifications:
-
Upregulation of Lipoprotein Lipase (LPL): Fenofibrate increases the transcription of the LPL gene.[5][6] LPL is the rate-limiting enzyme for the hydrolysis of triglycerides within chylomicrons and VLDL, releasing fatty acids for uptake by peripheral tissues. Increased LPL activity accelerates the clearance of TRLs from circulation.[5]
-
Downregulation of Apolipoprotein C-III (ApoC-III): PPARα activation suppresses the hepatic production of ApoC-III, a potent inhibitor of LPL activity.[6][7] By reducing ApoC-III levels, fenofibrate effectively removes a brake on LPL-mediated lipolysis, further enhancing TRL clearance.[7][8] A meta-analysis of 10 clinical trials involving 477 subjects demonstrated that fenofibrate therapy significantly decreases ApoC-III levels.[9]
Regulation of Fatty Acid Metabolism
Fenofibrate profoundly impacts hepatic fatty acid metabolism by promoting their oxidation and reducing their synthesis and availability for VLDL assembly:
-
Enhanced Fatty Acid Oxidation: PPARα activation upregulates a suite of genes involved in the mitochondrial and peroxisomal β-oxidation of fatty acids.[1] This includes genes encoding for enzymes like acyl-CoA synthetase and carnitine palmitoyltransferase 1 (CPT1).[1][10] This increased catabolism reduces the intracellular pool of fatty acids available for triglyceride synthesis.
-
Reduced Triglyceride Synthesis: Fenofibrate has been shown to suppress the expression of genes involved in hepatic fatty acid synthesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[11] This leads to a decrease in hepatic triglyceride production and, consequently, reduced secretion of VLDL particles.[6]
Quantitative Effects on Lipoprotein Parameters
The molecular effects of fenofibrate translate into significant and clinically relevant changes in the plasma lipoprotein profile. The magnitude of these changes can vary based on baseline lipid levels, patient population, and dosage.
Data Presentation
Table 1: Summary of Clinical Efficacy of Fenofibrate on Lipoprotein Parameters
| Study / Population | Dosage | Duration | Baseline TG (mg/dL) | % Change in Triglycerides | % Change in VLDL-C | % Change in LDL-C | % Change in HDL-C |
|---|---|---|---|---|---|---|---|
| Hypertriglyceridemic Men[12] | 200 mg/day | 8 weeks | N/A | -58% | Significant Decrease | Shift to larger particles | +18% |
| Type 2 Diabetes (FIELD Study) | 200 mg/day | 5 years | ≥204 | -27% (in dyslipidemic subgroup) | N/A | N/A | Low HDL subgroup benefit |
| Mixed Dyslipidemia (Real-world) | 135-160 mg/day | 4 months | ≥150 | -60% (median) | N/A | +17.3% (median) | +14.3% (median) |
| Mixed Hyperlipidemia (Asian cohort) | N/A | 8 weeks | N/A | -38.1% | N/A | N/A | +17.4% |
| General Hypertriglyceridemia | 145 mg/day | 4 months | 204 ± 60 | -41 to -53% (range from trials) | N/A | -6 to -20% | +5 to +20% |
Table 2: Preclinical Data on Fenofibrate's Effects in Animal Models
| Animal Model | Dosage | Key Findings | Reference |
|---|---|---|---|
| APOE*3-Leiden.CETP Mice | 30 mg/kg/day | -60% plasma TG; +110% post-heparin LPL activity; -68% VLDL-TG half-life. | [5] |
| Hamsters | N/A | Suppressed hepatic FAS, ACC, and ApoC-III mRNA; Stimulated LPL and acyl-CoA oxidase mRNA. | [11] |
| C57BL/6J Mice | 50 mg/kg/day | Increased hepatic expression of genes for β-oxidation (e.g., Aco, Cpt1b). | [10] |
| Mice | 0.3% in chow | Increased hepatic gene expression for peroxisomal and mitochondrial β-oxidation. | |
Key Experimental Protocols
The study of fenofibrate's effects on TRL metabolism involves a variety of specialized biochemical and molecular biology techniques. Detailed below are methodologies for key assays.
Experimental Protocol 1: Quantification of Post-Heparin Lipoprotein Lipase (LPL) Activity
This assay measures the maximal LPL activity in plasma, which is released from the endothelial surface by an intravenous heparin injection.
-
Principle: A fluorometric or radiolabeled triglyceride substrate is hydrolyzed by LPL in the post-heparin plasma sample. The rate of release of fluorescent or radiolabeled fatty acids is proportional to the LPL activity.
-
Methodology:
-
Sample Collection: Administer heparin (e.g., 0.2 Units/gram body weight in mice) via tail vein injection. Collect blood after 10 minutes into tubes containing an anticoagulant (e.g., EDTA).[1] Centrifuge at 3,000 x g for 15 minutes at 4°C to obtain plasma.
-
Substrate Preparation: A commercially available quenched fluorescent substrate or a custom-prepared radiolabeled triolein emulsion can be used. The substrate is diluted in an appropriate assay buffer (e.g., Tris buffer, pH 8.15).
-
Reaction Setup: In a 96-well microplate, add post-heparin plasma samples (typically 1-10 µL). Prepare standards using a known lipase standard.
-
Assay Initiation: Add the diluted substrate to all wells to start the reaction. To differentiate LPL from hepatic lipase (HL) activity, a parallel reaction can be run in a high salt buffer (e.g., 1.5 M NaCl), which inhibits LPL.
-
Incubation and Measurement: Incubate the plate at 37°C. For fluorometric assays, measure the increase in fluorescence (e.g., Ex/Em = 482/515 nm) kinetically over at least 1 hour. For radiometric assays, the reaction is stopped at various time points, and the released radiolabeled fatty acids are extracted and quantified by scintillation counting.
-
Calculation: Calculate the rate of substrate hydrolysis (Vmax) from the linear portion of the kinetic curve. LPL activity is expressed as µmol of fatty acid released per minute per mL of plasma.
-
Experimental Protocol 2: Measurement of Apolipoprotein C-III (ApoC-III) by ELISA
This protocol describes a quantitative sandwich enzyme-linked immunosorbent assay (ELISA) for measuring ApoC-III concentrations in plasma or serum.
-
Principle: An antibody specific for ApoC-III is pre-coated onto a microplate. Samples and standards are added, and ApoC-III binds to the antibody. A second, biotinylated antibody specific for ApoC-III is then added, followed by a streptavidin-peroxidase conjugate. A substrate is added, and the color development is proportional to the amount of ApoC-III.
-
Methodology:
-
Plate Preparation: Use a pre-coated 96-well plate with a capture antibody specific for human ApoC-III.
-
Standard and Sample Addition: Prepare a standard curve using recombinant ApoC-III protein. Dilute plasma samples as required. Add 100 µL of standards and samples to appropriate wells. Incubate for 2-2.5 hours at room temperature.[5]
-
Detection Antibody: Wash the plate multiple times with a wash buffer. Add 100 µL of biotinylated anti-ApoC-III detection antibody to each well. Incubate for 1 hour at room temperature.[5]
-
Enzyme Conjugate: Wash the plate. Add 100 µL of streptavidin-peroxidase (HRP) conjugate to each well. Incubate for 30-45 minutes at room temperature.[5]
-
Substrate Development: Wash the plate. Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. Incubate for 15-30 minutes at room temperature in the dark.[5]
-
Reaction Stoppage and Reading: Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well. Read the absorbance immediately at 450 nm using a microplate reader.[3]
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the ApoC-III concentration in the samples by interpolating their absorbance values from the standard curve.
-
Experimental Protocol 3: Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This method is used to quantify the mRNA levels of genes involved in lipid metabolism (e.g., LPL, APOC3, CPT1) in tissues like the liver.
-
Principle: Total RNA is extracted from tissue and reverse transcribed into complementary DNA (cDNA). The cDNA is then used as a template for qPCR with gene-specific primers. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe binds to the amplifying DNA, and the increase in fluorescence is measured in real-time, allowing for quantification of the initial amount of mRNA.
-
Methodology:
-
RNA Extraction: Homogenize liver tissue (e.g., 50-100 mg) and extract total RNA using a commercial kit (e.g., RNeasy Kit) or a Trizol-based method. Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.
-
Reverse Transcription (RT): Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
qPCR Reaction Setup: Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., LPL) and a reference gene (e.g., GAPDH, ACTB), qPCR master mix (containing DNA polymerase, dNTPs, and SYBR Green or TaqMan probe).
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument. A typical program includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min).[8]
-
Data Analysis: The instrument software records the cycle threshold (Ct), which is the cycle number at which the fluorescence signal crosses a defined threshold. Relative gene expression is calculated using the ΔΔCt method, which normalizes the Ct value of the target gene to the Ct value of a reference gene and compares it to a control sample.[10]
-
Signaling and Logical Relationship Diagrams
The multifaceted effects of fenofibrate can be summarized in a logical flow diagram, illustrating how the primary molecular events cascade into the observed physiological outcomes on TRLs.
Conclusion
Fenofibrate exerts its potent triglyceride-lowering effects through a multi-pronged mechanism centered on the activation of the nuclear receptor PPARα. By transcriptionally upregulating genes involved in TRL catabolism (e.g., LPL) and fatty acid oxidation, while simultaneously downregulating inhibitors of lipolysis (e.g., APOC3) and key enzymes for triglyceride synthesis, fenofibrate comprehensively remodels lipid metabolism.[6][11] This leads to enhanced clearance of VLDL and other TRLs from the plasma and reduced hepatic secretion of new VLDL particles. The quantitative data from both clinical and preclinical studies consistently demonstrate its efficacy in reducing hypertriglyceridemia. Understanding these detailed molecular actions and the experimental methodologies used to elucidate them is critical for the ongoing research and development of novel therapeutics for metabolic disorders. Future research may continue to explore the nuanced, tissue-specific effects of PPARα activation and its broader implications beyond lipid metabolism, including its anti-inflammatory properties.[2]
References
- 1. content.abcam.com [content.abcam.com]
- 2. Simple method for preparing and quantifying very-low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cloud-clone.com [cloud-clone.com]
- 4. Ultracentrifugal separation of VLDL, LDL and HDL [protocols.io]
- 5. raybiotech.com [raybiotech.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abbexa.com [abbexa.com]
- 9. qPCR and RT-qPCR [promega.jp]
- 10. researchgate.net [researchgate.net]
- 11. Lipoprotein Lipase Activity Assay (Fluorometric) [protocols.io]
- 12. Post-Heparin LPL Activity Measurement Using VLDL As a Substrate: A New Robust Method for Routine Assessment of Plasma Triglyceride Lipolysis Defects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Synthesis of Fenofibrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of fenofibrate. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Molecular Structure of Fenofibrate
Fenofibrate is a fibric acid derivative used as a lipid-regulating agent.[1] Chemically, it is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[2][3] The molecule is a chlorobenzophenone derivative, characterized by a (4-chlorophenyl)(phenyl)methanone structure substituted with a [2-methyl-1-oxo-1-(propan-2-yloxy)propan-2-yl]oxy group.[4] Its structure incorporates an aromatic ether, an isopropyl ester, and a monochlorobenzene functional group.[4]
The IUPAC name for fenofibrate is propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate.[4][5]
Chemical Structure:
Physicochemical Properties
Fenofibrate is a white to off-white crystalline powder that is stable under ordinary conditions.[1][6] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low solubility and high permeability.[3][7] Its poor aqueous solubility can affect its oral bioavailability.[3][8]
| Property | Value | References |
| Molecular Formula | C20H21ClO4 | [4][5][9] |
| Molecular Weight | 360.83 g/mol | [1][4][5] |
| Melting Point | 79-82 °C | [1][4] |
| Solubility | Insoluble in water. Soluble in organic solvents like Ethanol, DMSO, and DMF. | [1][7][8] |
| log P (Octanol-water partition coefficient) | 5.24 | [8] |
| CAS Number | 49562-28-9 | [5][6][10] |
Synthesis of Fenofibrate
Several methods for the industrial synthesis of fenofibrate have been reported. A common and efficient approach involves the esterification of fenofibric acid or its salt.
Key Synthesis Pathway: Esterification of Fenofibric Acid Salt
A widely used industrial method involves the reaction of a metal salt of fenofibric acid with an isopropyl halide.[11][12][13] This process is noted for its ability to produce high-purity fenofibrate suitable for pharmaceutical use, often without the need for recrystallization.[11][14]
Caption: Synthesis of Fenofibrate from Fenofibric Acid.
Experimental Protocol: Synthesis from Fenofibric Acid
The following protocol is based on a patented industrial method.[15][16]
1. Salt Formation:
-
A mixture of fenofibric acid, dimethyl sulfoxide (DMSO), and an alkyl acetate (e.g., isopropyl acetate) is prepared in a reaction vessel.[15]
-
A stoichiometric amount of a base, typically potassium carbonate (K2CO3), is added to the mixture with stirring at room temperature.[15]
-
The mixture is heated to 85-90°C for approximately 45 minutes to facilitate the formation of the potassium salt of fenofibric acid.[15]
2. Esterification:
-
The reaction temperature is adjusted to around 80°C.[15]
-
An isopropyl halide, such as 2-bromopropane, is added to the reaction mixture, followed by an additional volume of isopropyl acetate. The addition is typically performed over a period of about 50 minutes.[15]
-
The mixture is maintained at a temperature of 85-95°C with stirring for several hours (e.g., 5 hours) to drive the esterification reaction to completion.[15] Reaction progress can be monitored by techniques like TLC or HPLC.[17]
3. Product Isolation and Purification:
-
After the reaction is complete, the mixture is cooled.[15]
-
The solvents are removed, and isopropanol and water are added.[16]
-
The mixture is brought to reflux for a short period (e.g., 10 minutes) and then filtered while hot.[16]
-
The filtrate is slowly cooled with stirring to 0°C to induce crystallization of the fenofibrate product.[16]
-
The crystallized fenofibrate is collected by filtration, washed with ice-cold isopropanol, and dried under vacuum at 45-50°C.[16]
-
This process yields high-purity fenofibrate (>99.5%).[16]
Alternative Synthesis Route
Another established method involves the reaction of 4-chloro-4′-hydroxybenzophenone with isopropyl 2-bromo-2-methylpropanoate in the presence of an alkaline agent like potassium carbonate.[11][15][17]
General Experimental and Analytical Workflow
The overall process, from synthesis to characterization and quality control, follows a logical progression to ensure the final product meets pharmaceutical standards.
Caption: General workflow for Fenofibrate synthesis and analysis.
Characterization Methods
The identity, purity, and structure of synthesized fenofibrate are confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods are extensively used for assaying the drug content and determining the presence of any process-related impurities or degradation products.[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the molecular structure of fenofibrate and its intermediates.[19][20][21]
-
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation patterns, further confirming the identity of the compound.[18][20][21]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of fenofibrate shows characteristic absorption peaks for its functional groups. Key peaks include those for the ester carbonyl (around 1728 cm⁻¹) and ketone carbonyl (around 1651 cm⁻¹) groups.[19][22]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fenofibrate - Wikipedia [en.wikipedia.org]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced oral bioavailability of fenofibrate using polymeric nanoparticulated systems: physicochemical characterization and in vivo investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. Fenofibrate [webbook.nist.gov]
- 11. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 12. patents.justia.com [patents.justia.com]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 14. researchgate.net [researchgate.net]
- 15. FR2918366A1 - NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE - Google Patents [patents.google.com]
- 16. EP2170801B1 - Novel method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Fenofibrate Metabolism in the Cynomolgus Monkey using Ultraperformance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Fenofibrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of fenofibrate, a widely prescribed lipid-lowering agent. This document delves into the absorption, distribution, metabolism, and excretion (ADME) properties of fenofibrate, with a particular focus on the factors influencing its bioavailability and the evolution of its formulations. Detailed experimental protocols for key bioequivalence studies and analytical methodologies are provided, alongside visualizations of its primary signaling pathway and experimental workflows.
Core Pharmacokinetic Properties
Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases in the plasma and tissues to its active metabolite, fenofibric acid.[1][2] Consequently, pharmacokinetic studies and bioequivalence assessments are based on the plasma concentrations of fenofibric acid.[3][4]
Absorption: The absorption of fenofibrate is significantly influenced by its formulation and the presence of food.[5][6] Being a lipophilic compound with poor water solubility, early formulations of fenofibrate exhibited low and variable absorption, which was markedly improved when administered with a high-fat meal.[5][6] To overcome this limitation, newer formulations, including micronized, nanoparticle, and choline salt versions, have been developed to enhance dissolution and absorption, thereby increasing bioavailability and reducing the food effect.[5][6][7]
Distribution: Fenofibric acid is highly bound to plasma proteins, primarily albumin (>99%).[8] This extensive protein binding limits its distribution into tissues.
Metabolism: The primary metabolic pathway for fenofibric acid is glucuronidation in the liver.[9] A smaller fraction undergoes reduction of the ketone moiety.[9] Importantly, fenofibrate and fenofibric acid do not undergo significant oxidative metabolism via the cytochrome P450 (CYP) enzyme system, which minimizes the potential for drug-drug interactions with substrates of these enzymes.[10]
Excretion: Fenofibric acid and its glucuronide conjugate are primarily eliminated through the kidneys, with a smaller portion excreted in the feces.[9] The elimination half-life of fenofibric acid is approximately 20-30 hours, which allows for once-daily dosing.[8][9]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of fenofibric acid following the administration of different fenofibrate formulations under fasting and fed conditions.
Table 1: Pharmacokinetic Parameters of Different Fenofibrate Formulations Under Fasting Conditions
| Formulation | Dose (mg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Half-life (hr) |
| Micronized Fenofibrate | 200 | ~3.05 | 4-8 | ~88.2 | ~20-30 |
| Insoluble Drug Delivery-Microparticle (IDD-P) Fenofibrate | 160 | - | - | - | - |
| Fenofibric Acid | 105 | - | ~4.5 | - | - |
| Choline Fenofibrate | 135 | - | ~2.5 | - | ~20-30 |
Data compiled from multiple sources.[3][8][11][12][13][14]
Table 2: Pharmacokinetic Parameters of Different Fenofibrate Formulations Under Fed Conditions
| Formulation | Dose (mg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Half-life (hr) |
| Micronized Fenofibrate | 200 | Increased | 4-8 | Increased | ~20-30 |
| Microcoated Fenofibrate | 160 | Increased | ~5.4 | Increased by ~35% | ~20 |
| Insoluble Drug Delivery-Microparticle (IDD-P) Fenofibrate | 160 | - | - | Equivalent to fasting | - |
| Choline Fenofibrate | 135 | - | Prolonged | Equivalent to fasting | ~20-30 |
Data compiled from multiple sources.[8][11][12][13][15]
Experimental Protocols
Bioequivalence Study Protocol
A typical bioequivalence study for a new fenofibrate formulation would follow a randomized, open-label, two-treatment, two-period, crossover design under both fasting and fed conditions.[11][16][17]
Study Design:
-
Subject Recruitment: Healthy adult volunteers meeting specific inclusion and exclusion criteria are enrolled.[17]
-
Randomization: Subjects are randomly assigned to one of two treatment sequences.
-
Treatment Periods:
-
Fasting/Fed Conditions: The study is conducted under both fasting (overnight fast) and fed (following a standardized high-fat meal) conditions in separate study arms.[11][15]
-
Blood Sampling: Serial blood samples are collected at predetermined time points before and up to 72-96 hours after drug administration.[11][17]
-
Plasma Analysis: Plasma concentrations of fenofibric acid are determined using a validated analytical method (HPLC or LC-MS/MS).[11][16]
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data.
-
Statistical Analysis: Bioequivalence is assessed by comparing the 90% confidence intervals of the geometric mean ratios of Cmax and AUC for the test and reference products, which must fall within the range of 80-125%.[14][15]
Analytical Method for Fenofibric Acid Quantification in Human Plasma
High-Performance Liquid Chromatography (HPLC) with UV Detection:
-
Sample Preparation:
-
Aliquots of human plasma are mixed with an internal standard.
-
Fenofibric acid and the internal standard are extracted from the plasma using a liquid-liquid extraction procedure with an organic solvent (e.g., ethyl acetate).[2][18]
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.[2][18]
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.[2]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an acidic aqueous buffer (e.g., phosphoric acid solution) is used for isocratic elution.[2]
-
Flow Rate: A constant flow rate (e.g., 1 mL/min) is maintained.[2]
-
Detection: UV detection is performed at a wavelength of approximately 286 nm.[19]
-
-
Quantification: The concentration of fenofibric acid is determined by comparing its peak area to that of the internal standard against a calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A suitable reverse-phase column is used.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent and an aqueous buffer containing a modifier (e.g., formic acid) is often employed.[20]
-
-
Mass Spectrometric Detection:
-
Quantification: Quantification is based on the peak area ratios of the analyte to the internal standard.
Mandatory Visualizations
Signaling Pathway
Fenofibrate exerts its therapeutic effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid and lipoprotein metabolism.[22][23]
Caption: Fenofibrate's PPARα Signaling Pathway.
Experimental Workflow
The following diagram illustrates the typical workflow of a bioequivalence study for a fenofibrate formulation.
Caption: Bioequivalence Study Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 3. Pharmacokinetics and comparative bioavailability of two fenofibrate capsule formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations | Ling | Cardiology Research [cardiologyres.org]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fenofibrate modifies transaminase gene expression via a peroxisome proliferator activated receptor alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. khu.elsevierpure.com [khu.elsevierpure.com]
- 12. A new fenofibrate formulation: results of six single-dose, clinical studies of bioavailability under fed and fasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and pharmacokinetic comparison between fenofibric acid 135 mg capsule and 110 mg enteric-coated tablet in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single-dose bioequivalence of 105-mg fenofibric acid tablets versus 145-mg fenofibrate tablets under fasting and fed conditions: a report of two phase I, open-label, single-dose, randomized, crossover clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Randomised crossover studies of the bioequivalence of two fenofibrate formulations after administration of a single oral dose in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. researchgate.net [researchgate.net]
- 19. phmethods.net [phmethods.net]
- 20. researchgate.net [researchgate.net]
- 21. akjournals.com [akjournals.com]
- 22. Fenofibrate alleviates NAFLD by enhancing the PPARα/PGC-1α signaling pathway coupling mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Activation of PPARα by Fenofibrate Attenuates the Effect of Local Heart High Dose Irradiation on the Mouse Cardiac Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Fenofibrate in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenofibrate, a fibric acid derivative, is a widely prescribed lipid-lowering agent. Beyond its clinical use, fenofibrate has garnered significant interest in cell culture research for its diverse biological activities. These include anti-proliferative, pro-apoptotic, anti-inflammatory, and anti-angiogenic effects in various cell types, particularly in cancer and metabolic disease models.[1][2][3] Its primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[4] However, a growing body of evidence suggests that fenofibrate can also exert its effects through PPARα-independent pathways, including the modulation of AMPK, PI3K/AKT, ERK1/2, and NF-κB signaling.[1][3][5][6]
These application notes provide a comprehensive guide for the utilization of fenofibrate in in vitro cell culture studies, covering its mechanism of action, preparation, and application in common experimental setups. Detailed protocols for key assays are provided to ensure reproducible and reliable results.
Mechanism of Action in Cell Culture
In cell culture systems, fenofibrate is typically converted to its active metabolite, fenofibric acid, by cellular esterases.[5] Fenofibric acid then translocates to the nucleus and binds to PPARα. This binding induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). The PPARα/RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5]
Beyond its classical PPARα-dependent actions, fenofibrate has been shown to:
-
Inhibit mitochondrial respiration: Fenofibrate can accumulate in mitochondria and impair the function of complex I of the electron transport chain, leading to decreased ATP production.[1]
-
Activate AMPK: Fenofibrate can activate AMP-activated protein kinase (AMPK), a key energy sensor that regulates cellular metabolism.[5]
-
Modulate PI3K/AKT and ERK1/2 signaling: It has been shown to inhibit the PI3K/AKT and ERK1/2 pathways, which are crucial for cell proliferation and survival.[6]
-
Activate the NF-κB pathway: In some cancer cells, fenofibrate can induce apoptosis through the activation of the NF-κB pathway.[3]
Data Presentation: Quantitative Effects of Fenofibrate in Cell Culture
The following tables summarize the quantitative effects of fenofibrate observed in various cell culture studies.
Table 1: IC50 Values of Fenofibrate in Breast Cancer Cell Lines (72-hour treatment)
| Cell Line | Subtype | IC50 (µM) |
| MDA-MB-231 | Triple-Negative | 16.07 ± 4.44 |
| MDA-MB-453 | Triple-Negative | 26.72 ± 10.04 |
| BT549 | Triple-Negative | 34.47 ± 13.88 |
| MDA-MB-436 | Triple-Negative | 74.46 ± 17.75 |
| MDA-MB-231HM | Triple-Negative | 82.09 ± 21.21 |
Data from[3]
Table 2: Effects of Fenofibrate on Cell Viability and ATP Levels in Glioblastoma Cells (LN-229)
| Treatment Duration | Fenofibrate (50 µM) | Fenofibric Acid (50 µM) |
| Cell Viability (%) | ||
| 24 h | 92 ± 4 | Not reported |
| 48 h | 78 ± 10 | Not reported |
| 72 h | 13 ± 5 | No discernible effect |
| Intracellular ATP Levels | ||
| 6 h | Decreased | No discernible effect |
| 16 h | Decreased | No discernible effect |
| 24 h | Decreased | No discernible effect |
| 48 h | Decreased | No discernible effect |
| 72 h | Very low levels | No discernible effect |
Data from[1]
Table 3: Effect of Fenofibrate on Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment | Duration (h) | % of Cells in G0/G1 Phase |
| Control | 24 | 47.0 ± 3.0 |
| 50 µM Fenofibrate | 24 | 63.0 ± 2.4 |
| Control | 36 | 45.9 ± 2.9 |
| 50 µM Fenofibrate | 36 | 63.3 ± 2.6 |
Data from[3]
Experimental Protocols
Protocol 1: Preparation of Fenofibrate Stock Solution
Materials:
-
Fenofibrate powder (Cat. No.: HY-17356 or equivalent)[7]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh out the desired amount of fenofibrate powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration. A common stock concentration is 100 mg/mL (277.14 mM).[7]
-
Vortex the tube vigorously to dissolve the powder. If necessary, use an ultrasonic bath to aid dissolution.[7]
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[7]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Fenofibrate stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4 x 104 cells/well and allow them to adhere overnight.[1]
-
The next day, treat the cells with various concentrations of fenofibrate (e.g., 0, 6.25, 12.5, 25, 50, 100 µM). Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1][3]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Fenofibrate stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with fenofibrate (e.g., 25 µM) or vehicle for the desired time (e.g., 1, 2, 4, 24 hours).[8]
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-50 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Fenofibrate stock solution
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of fenofibrate for 24 or 36 hours.[3]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the cell cycle distribution.
Visualization of Signaling Pathways and Experimental Workflow
Caption: Classical PPARα signaling pathway of fenofibrate.
References
- 1. Molecular Mechanisms of Fenofibrate-Induced Metabolic Catastrophe and Glioblastoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fenofibrate induces apoptosis of triple-negative breast cancer cells via activation of NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Fenofibrate attenuated glucose-induced mesangial cells proliferation and extracellular matrix synthesis via PI3K/AKT and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Fenofibrate inhibits TGF‐β‐induced myofibroblast differentiation and activation in human lung fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Fenofibrate's Effect on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenofibrate, a fibric acid derivative, is a widely prescribed lipid-lowering drug that primarily functions by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the transcription of numerous genes involved in lipid and lipoprotein metabolism.[1][2] Beyond its effects on lipids, fenofibrate also exhibits anti-inflammatory properties.[1][3] Understanding the impact of fenofibrate on gene expression is crucial for elucidating its therapeutic mechanisms and identifying potential new applications.
These application notes provide an overview of common techniques and detailed protocols for measuring the effects of fenofibrate on gene expression at both the mRNA and protein levels.
Key Signaling Pathway: PPARα Activation
Fenofibrate's primary mechanism of action involves the activation of PPARα. Upon binding to fenofibrate, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1][4] This "trans-activation" is responsible for the regulation of genes involved in fatty acid uptake and oxidation.[5] Fenofibrate can also influence gene expression through PPARα-independent pathways.[1][6]
Caption: Fenofibrate activates PPARα, leading to gene transcription.
I. Measuring mRNA Expression Levels
A. Quantitative Real-Time PCR (RT-qPCR)
RT-qPCR is a sensitive and widely used technique for quantifying specific mRNA transcripts. It is often used to validate findings from genome-wide analyses like microarrays or RNA-seq.
Experimental Workflow
Caption: Workflow for RT-qPCR analysis of gene expression.
Quantitative Data Summary
| Gene | Model System | Fenofibrate Treatment | Fold Change vs. Control | Reference |
| PPARα | ob/ob mice liver | 20 mg/kg/day for 13 weeks | ~1.5 | [7] |
| ACOX-1 | ob/ob mice liver | 20 mg/kg/day for 13 weeks | ~2.5 | [7] |
| CPT-1α | ob/ob mice liver | 20 mg/kg/day for 13 weeks | ~2.0 | [7] |
| CPT-2 | ob/ob mice liver | 20 mg/kg/day for 13 weeks | ~1.8 | [7] |
| SREBP-1c | ob/ob mice liver | 20 mg/kg/day for 13 weeks | ~0.5 | [7] |
| cAspAT | Human HepG2 cells | Not specified | 1.4 (activity) | [8] |
| AlaAT | Human HepG2 cells | Not specified | 2.0 (activity) | [8] |
| SHP | Mouse liver | Not specified | Increased | [6] |
Protocol: RT-qPCR Analysis of Fenofibrate-Treated Cells
-
Cell Culture and Treatment:
-
Culture cells (e.g., HepG2 human hepatoma cells) in appropriate media.
-
Treat cells with fenofibrate at desired concentrations (e.g., 50, 75, 100 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).[9]
-
-
RNA Isolation:
-
Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from total RNA (e.g., 1 µg) using a reverse transcription kit (e.g., M-MuLV reverse transcriptase) and oligo(dT) or random primers.[10]
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, β-actin), and a qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform qPCR using a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method.[11]
-
B. Microarray Analysis
Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes. This technique is useful for identifying global changes in gene expression profiles in response to fenofibrate treatment.
Quantitative Data Summary
| Gene Category | Model System | Fenofibrate Treatment | General Effect | Reference |
| Fatty Acid Uptake, Activation, and Binding | Mice | Not specified | Upregulation | [5] |
| Mitochondrial Fatty Acid β-oxidation | Mice | Not specified | Upregulation | [5] |
| Peroxisomal Fatty Acid β-oxidation | Mice | Not specified | Upregulation | [5] |
| Microsomal Fatty Acid ω-hydroxylation | Mice | Not specified | Upregulation | [5] |
| Ketogenesis | Mice | Not specified | Upregulation | [5] |
Protocol: Microarray Analysis of Fenofibrate-Treated Tissues
-
Animal Treatment and Sample Collection:
-
Treat animals (e.g., mice) with fenofibrate (e.g., 300 mg/kg daily for 4 days) or a vehicle control.[12]
-
Harvest tissues of interest (e.g., liver) and immediately snap-freeze in liquid nitrogen.
-
-
RNA Isolation and Quality Control:
-
Isolate total RNA from the tissue samples as described for RT-qPCR.
-
Ensure high-quality RNA with an RNA Integrity Number (RIN) > 8.0 as determined by a Bioanalyzer.
-
-
cRNA Synthesis and Labeling:
-
Synthesize complementary RNA (cRNA) from the total RNA and label it with a fluorescent dye (e.g., Cy3 or Cy5).
-
-
Hybridization:
-
Hybridize the labeled cRNA to a microarray chip containing probes for thousands of genes.
-
-
Scanning and Data Acquisition:
-
Scan the microarray chip using a microarray scanner to detect the fluorescence intensity of each spot.
-
-
Data Analysis:
-
Normalize the raw data to correct for technical variations.
-
Identify differentially expressed genes between fenofibrate-treated and control groups using statistical tests (e.g., t-test, ANOVA) and applying a fold-change cutoff.
-
Perform pathway analysis to identify biological pathways enriched with the differentially expressed genes.
-
C. RNA-Sequencing (RNA-Seq)
RNA-Seq is a powerful, high-throughput sequencing technique that provides a comprehensive and quantitative analysis of the transcriptome. It offers several advantages over microarrays, including a wider dynamic range and the ability to identify novel transcripts.
Protocol: RNA-Seq Library Preparation
-
RNA Isolation and Quality Control:
-
Isolate total RNA as described previously and ensure high quality.[13]
-
-
mRNA Enrichment/rRNA Depletion:
-
Enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads to capture poly(A)-tailed transcripts or deplete ribosomal RNA (rRNA) to analyze both coding and non-coding RNAs.[13]
-
-
RNA Fragmentation and cDNA Synthesis:
-
Fragment the enriched/depleted RNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
-
Adapter Ligation and Library Amplification:
-
Ligate sequencing adapters to the ends of the double-stranded cDNA fragments.
-
Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing.
-
-
Library Quantification and Sequencing:
-
Quantify the final library and assess its quality.
-
Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).[14]
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).
-
Identify differentially expressed genes and perform downstream analyses as with microarray data.
-
II. Measuring Protein Expression Levels
Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. It is an essential method for validating whether changes in mRNA expression observed with techniques like RT-qPCR or RNA-seq translate to changes at the protein level.
Quantitative Data Summary
| Protein | Model System | Fenofibrate Treatment | Fold Change vs. Control | Reference |
| ApoA-I (plasma) | ob/ob mice | 20 mg/kg/day for 13 weeks | ~1.5 | [15] |
| ApoB (plasma) | ob/ob mice | 20 mg/kg/day for 13 weeks | ~0.6 | [15] |
| LDLR (liver) | ob/ob mice | 20 mg/kg/day for 13 weeks | ~1.5 | [15] |
| PPARα (liver) | ob/ob mice | 20 mg/kg/day for 13 weeks | ~2.0 | [15] |
| SREBP-1c (liver) | ob/ob mice | 20 mg/kg/day for 13 weeks | ~0.5 | [15] |
| FASN | Hep3B cells | 50-100 µM for 24h | Decreased | [9] |
| CPT1A | Hep3B cells | 50-100 µM for 24h | Increased | [9] |
| CPT2 | Hep3B cells | 50-100 µM for 24h | Increased | [9] |
| MDR3 | Primary human hepatocytes | 48 hours | 3.2 | [16] |
| p-AKT/AKT | ARPE-19 cells | 24 hours | Decreased by PA, rescued by Fenofibrate | [17] |
| α-SMA | IMR-90 cells | 48 hours | Decreased (inhibited TGF-β effect) | [18] |
Protocol: Western Blot Analysis
-
Protein Extraction:
-
Lyse fenofibrate-treated and control cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[17]
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Detect the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein to a loading control protein (e.g., β-actin, GAPDH) to correct for variations in protein loading.
-
III. Investigating Transcription Factor Binding
Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)
ChIP-seq is a powerful method used to identify the genome-wide binding sites of a specific transcription factor, such as PPARα. This technique can reveal the direct target genes of fenofibrate-activated PPARα.[19][20]
Experimental Workflow
References
- 1. Analysis of PPARalpha-dependent and PPARalpha-independent transcript regulation following fenofibrate treatment of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PPAR Alpha gene is associated with triglyceride, low-density cholesterol, and inflammation marker response to fenofibrate intervention: The GOLDN Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibrate pharmacogenomics: expanding past the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Fenofibrate differentially regulates PAI-1 gene expression via AMPK-dependent induction of orphan nuclear receptor SHP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fenofibrate modifies transaminase gene expression via a peroxisome proliferator activated receptor alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad.com [bio-rad.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for RNA-seq library preparation starting from a rare muscle stem cell population or a limited number of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNA Seq With Microfluidics | Standard BioTools [standardbio.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Fenofibrate Ameliorates Retinal Pigment Epithelium Injury Induced by Excessive Fat Through Upregulation of PI3K/AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fenofibrate inhibits TGF‐β‐induced myofibroblast differentiation and activation in human lung fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of ChIP-seq in the discovery of transcription factor binding sites, differential gene regulation mechanism, epigenetic marks and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fenofibrate in diabetic retinopathy studies.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic retinopathy (DR) is a leading cause of vision loss in working-age adults.[1] The pathogenesis of DR is complex, involving chronic hyperglycemia-induced damage to the retinal microvasculature, leading to increased vascular permeability, inflammation, and eventual neovascularization. Fenofibrate, a fibric acid derivative commonly used to treat dyslipidemia, has emerged as a promising therapeutic agent for DR. Large-scale clinical trials have demonstrated that fenofibrate can significantly slow the progression of DR, independent of its lipid-lowering effects.[1][2] This has spurred further research into its pleiotropic, non-lipid-mediated protective mechanisms within the retina.
These application notes provide a summary of the key findings from clinical and preclinical studies on fenofibrate for DR, detailed protocols for relevant experimental models, and visualizations of the implicated signaling pathways.
Clinical Evidence for Fenofibrate in Diabetic Retinopathy
Two major clinical trials, the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) and the Action to Control Cardiovascular Risk in Diabetes (ACCORD) Eye studies, have provided strong evidence for the efficacy of fenofibrate in reducing the progression of diabetic retinopathy.[1][2]
| Clinical Trial | Key Findings |
| FIELD Study | Fenofibrate treatment was associated with a significant reduction in the need for first laser treatment for diabetic retinopathy (3.4% in the fenofibrate group vs. 4.9% in the placebo group).[2] The majority of these treatments were for macular edema.[2] |
| ACCORD Eye Study | In patients receiving fenofibrate in addition to a statin, the rate of progression of diabetic retinopathy was significantly lower compared to those receiving a statin alone (6.5% vs. 10.2%).[2] |
Proposed Mechanisms of Action
The beneficial effects of fenofibrate in diabetic retinopathy extend beyond its systemic lipid-lowering activity. Preclinical studies have elucidated several protective mechanisms within the retina. Fenofibrate's active metabolite, fenofibric acid, is a potent agonist of the peroxisome proliferator-activated receptor-α (PPARα), a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.[1]
Key non-lipid-mediated effects of fenofibrate in the retina include:
-
Anti-inflammatory effects: Fenofibrate has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines in retinal cells.[1]
-
Anti-oxidant effects: Fenofibrate may upregulate antioxidant enzymes, protecting retinal cells from oxidative stress, a major contributor to diabetic complications.
-
Anti-angiogenic effects: Fenofibrate can inhibit the expression of vascular endothelial growth factor (VEGF), a key driver of neovascularization in proliferative diabetic retinopathy.
-
Anti-apoptotic effects: Fenofibrate has been demonstrated to protect retinal endothelial cells from apoptosis (programmed cell death).[1]
-
Blood-retinal barrier protection: Fenofibrate helps to preserve the integrity of the blood-retinal barrier, reducing vascular leakage and macular edema.[1]
Caption: Overview of Fenofibrate's Mechanisms in Diabetic Retinopathy.
Experimental Protocols
Streptozotocin (STZ)-Induced Diabetic Rat Model
This model is widely used to study type 1 diabetes-induced retinopathy.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Fenofibrate
-
Vehicle for fenofibrate (e.g., 0.5% carboxymethylcellulose)
-
Glucometer and test strips
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
Protocol:
-
Induce diabetes by a single intraperitoneal injection of STZ (50-65 mg/kg body weight) dissolved in cold citrate buffer.[3][4][5]
-
Confirm diabetes 48-72 hours post-injection by measuring blood glucose levels from the tail vein. Rats with blood glucose levels ≥ 16.7 mmol/L (300 mg/dL) are considered diabetic.[4]
-
House the diabetic rats for a specified period (e.g., 8-12 weeks) to allow for the development of early signs of diabetic retinopathy.
-
Initiate treatment with fenofibrate. Administer fenofibrate orally via gavage at a dose of 10-100 mg/kg/day for the duration of the study (e.g., 4-8 weeks).[3] The control group receives the vehicle alone.
-
Monitor blood glucose levels and body weight regularly throughout the study.
-
At the end of the treatment period, euthanize the rats and collect retinal tissue for further analysis.
Caption: Workflow for STZ-Induced Diabetic Retinopathy Model.
In Vitro Model: Human Retinal Microvascular Endothelial Cells (HRMECs) under High Glucose Conditions
This model allows for the investigation of the direct effects of fenofibrate on retinal endothelial cells in a hyperglycemic environment.
Materials:
-
Human Retinal Microvascular Endothelial Cells (HRMECs)
-
Endothelial cell growth medium
-
D-glucose
-
Fenofibric acid (active metabolite of fenofibrate)
-
DMSO (vehicle for fenofibric acid)
-
Multi-well culture plates
Protocol:
-
Culture HRMECs in endothelial cell growth medium until they reach 80-90% confluency.
-
Induce hyperglycemic conditions by replacing the normal growth medium with a medium containing a high concentration of D-glucose (e.g., 30 mmol/L). A control group should be maintained in a medium with a normal glucose concentration (e.g., 5.5 mmol/L).
-
Treat the cells with varying concentrations of fenofibric acid (e.g., 1-50 µM) dissolved in DMSO. The control group receives the vehicle (DMSO) alone.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
After incubation, harvest the cells or cell culture supernatant for subsequent analysis of parameters such as cell viability, apoptosis, inflammation, and vascular permeability.
Key Experimental Assays
Retinal Vascular Permeability (Evans Blue Assay)
This assay quantifies the breakdown of the blood-retinal barrier.
Protocol:
-
Anesthetize the diabetic and control rats.
-
Inject Evans blue dye (45 mg/kg) intravenously via the tail vein.[6]
-
Allow the dye to circulate for a defined period (e.g., 2 hours).[6]
-
Perfuse the animals transcardially with saline or citrate buffer to remove the intravascular dye.[6]
-
Enucleate the eyes and carefully dissect the retinas.
-
Dry and weigh the retinas.
-
Extract the Evans blue dye from the retinal tissue using formamide.
-
Quantify the amount of extracted dye spectrophotometrically at 620 nm.
-
Normalize the dye concentration to the dry weight of the retina to determine the extent of vascular leakage.
Immunofluorescence Staining of Retinal Tissue
This technique is used to visualize the localization and expression of specific proteins within the retina.
Protocol:
-
Fix the enucleated eyes in 4% paraformaldehyde.
-
Cryoprotect the eyes in a sucrose gradient.
-
Embed the eyes in optimal cutting temperature (OCT) compound and prepare cryosections (e.g., 10-12 µm thick).
-
Permeabilize the sections with a detergent (e.g., Triton X-100).
-
Block non-specific binding with a blocking solution (e.g., bovine serum albumin or normal serum).
-
Incubate the sections with primary antibodies against target proteins (e.g., VEGF, NF-κB, markers of apoptosis or glial activation) overnight at 4°C.
-
Wash the sections and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the sections and visualize them using a fluorescence microscope.
Western Blotting
This method is used to quantify the expression levels of specific proteins in retinal tissue lysates.
Protocol:
-
Dissect the retinas and homogenize them in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., non-fat milk or bovine serum albumin).
-
Incubate the membrane with primary antibodies against the proteins of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Electroretinography (ERG)
ERG is a non-invasive technique used to assess the function of various retinal cell types.
Protocol:
-
Dark-adapt the animals overnight.
-
Anesthetize the animals and place them on a heated platform to maintain body temperature.
-
Place a recording electrode on the cornea, a reference electrode subcutaneously on the head, and a ground electrode on the tail.
-
Deliver a series of light flashes of increasing intensity to the eye.
-
Record the electrical responses of the retina (a-wave, b-wave, and oscillatory potentials).
-
Analyze the amplitudes and implicit times of the ERG waves to evaluate retinal function. In diabetic models, a reduction in the b-wave amplitude and a delay in implicit times are often observed.[7]
Signaling Pathways Implicated in Fenofibrate's Action
Fenofibrate's effects in the retina are mediated through the modulation of several key signaling pathways.
Caption: Key Signaling Pathways Modulated by Fenofibrate.
These detailed application notes and protocols provide a comprehensive resource for researchers investigating the therapeutic potential of fenofibrate in diabetic retinopathy. By utilizing these standardized models and assays, the scientific community can continue to unravel the complex mechanisms underlying fenofibrate's protective effects and pave the way for novel therapeutic strategies to combat this sight-threatening disease.
References
- 1. Fenofibrate and Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Effects of Fenofibrate on Adiponectin Expression in Retinas of Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of fenofibrate on diabetic retinopathy in rats via SIRT1/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Streptozotocin induced diabetic retinopathy in rat and the expression of vascular endothelial growth factor and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Diabetic mice have retinal and choroidal blood flow deficits and electroretinogram deficits with impaired responses to hypercapnia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Fenofibrate Clinical Trials in Dyslipidemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design, key protocols, and mechanistic pathways relevant to conducting clinical trials of fenofibrate for the treatment of dyslipidemia.
Part 1: Clinical Trial Design & Endpoints
Clinical trials for fenofibrate in dyslipidemia are typically designed as randomized, double-blind, placebo-controlled studies to ensure the highest level of evidence. The primary goal is to assess the efficacy and safety of fenofibrate in modulating lipid profiles.
Study Design and Population:
-
Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Duration: Typical trial duration ranges from 12 weeks to several years for long-term cardiovascular outcome studies.[1]
-
Patient Population: Adult men and women (≥18 years) diagnosed with primary hypercholesterolemia, mixed dyslipidemia, or severe hypertriglyceridemia.[2][3]
-
Inclusion Criteria: Patients often have triglyceride (TG) levels >2.3 mmol/L despite being on stable statin therapy.[4] Other criteria may include specific ranges for Low-Density Lipoprotein Cholesterol (LDL-C) and High-Density Lipoprotein Cholesterol (HDL-C).
-
Exclusion Criteria: Common exclusions include a history of pancreatitis, liver or severe kidney disease, statin intolerance, and pregnancy or breastfeeding.[4] Patients already on lipid-lowering therapy at baseline may also be excluded in certain study designs.[5]
Dosage and Administration: Fenofibrate is administered orally, once daily.[2] Dosages in clinical trials are carefully selected to balance efficacy and safety.
| Parameter | Typical Value/Range | Reference |
| Dosage (Micronized) | 160 mg per day | [3] |
| Dosage (Capsules) | 50-150 mg per day | [2] |
| Treatment Duration (Efficacy) | 12-16 weeks | [1] |
| Treatment Duration (Outcome) | 5+ years | [6] |
Efficacy and Safety Endpoints: Endpoints are selected to measure the drug's impact on lipid metabolism and its overall safety profile.
| Endpoint Category | Specific Endpoint | Typical Assessment |
| Primary Efficacy | Percent change in serum Triglyceride (TG) levels from baseline. | Measured at baseline and specified follow-up visits (e.g., 12 weeks). |
| Secondary Efficacy | Percent change in HDL-C, LDL-C, Total Cholesterol (TC), Non-HDL-C, and Apolipoprotein B (ApoB) from baseline.[7] | Measured concurrently with the primary endpoint. |
| Cardiovascular Outcomes | Composite of major adverse cardiovascular events (MACE): non-fatal myocardial infarction, non-fatal stroke, cardiovascular death.[8] | Assessed over long-term follow-up in large outcome trials. |
| Safety & Tolerability | Incidence of Adverse Events (AEs), particularly myopathy, rhabdomyolysis, and cholelithiasis.[2] | Monitored throughout the study via clinical assessment and laboratory tests. |
| Laboratory Safety | Liver function tests (ALT, AST), renal function (serum creatinine, eGFR), and creatine phosphokinase (CPK). | Monitored at baseline and regular intervals during the trial. |
Part 2: Mechanism of Action & Signaling Pathways
Fenofibrate's primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a central role in lipid metabolism.[9]
PPARα Signaling Pathway: Upon administration, fenofibrate is converted to its active metabolite, fenofibric acid.[9] Fenofibric acid binds to and activates PPARα. This activation leads to a cascade of downstream effects:
-
Increased Lipolysis: PPARα activation increases the transcription of the lipoprotein lipase (LPL) gene, an enzyme that breaks down triglycerides in the bloodstream.[8]
-
Reduced VLDL Production: It decreases the expression of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL, further enhancing triglyceride clearance.[10]
-
Increased HDL Synthesis: PPARα activation promotes the synthesis of Apolipoprotein A-I and A-II, the primary protein components of HDL cholesterol.[10]
-
Enhanced Fatty Acid Oxidation: It upregulates genes involved in the uptake and breakdown of fatty acids in the liver.[9]
The net effect is a significant reduction in triglyceride-rich lipoproteins and an increase in HDL levels.[8]
Part 3: Key Experimental Protocols
Adherence to standardized protocols is critical for ensuring data integrity and reproducibility in clinical trials.
Protocol 1: Lipid Panel Analysis
Objective: To quantitatively measure lipid and lipoprotein concentrations in serum.
Methodology:
-
Patient Preparation: Patients should fast for 9-12 hours prior to blood collection to minimize dietary influence on triglyceride levels.
-
Sample Collection: Collect 5-10 mL of whole blood via venipuncture into a serum separator tube (SST).
-
Sample Processing:
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the tube at 1,000-1,300 x g for 15 minutes at 4°C.
-
Carefully aspirate the serum supernatant and transfer it to a labeled cryovial.
-
Store samples at -80°C until analysis to ensure stability.
-
-
Analysis:
-
Use automated clinical chemistry analyzers for analysis.
-
Total Cholesterol (TC): Enzymatic (cholesterol esterase/oxidase) colorimetric method.
-
Triglycerides (TG): Enzymatic (lipase/glycerol kinase) colorimetric method.
-
HDL-C: Homogeneous assay involving selective detergent solubilization or precipitation followed by enzymatic cholesterol measurement.
-
LDL-C (Calculated): Use the Friedewald equation: LDL-C = TC - HDL-C - (TG/5) for mg/dL. This calculation is valid only if TG < 400 mg/dL. For higher TG levels, direct LDL-C measurement (e.g., via ultracentrifugation) is required.[11]
-
Protocol 2: Safety Monitoring
Objective: To monitor for potential adverse effects of fenofibrate therapy, particularly on liver, kidney, and muscle function.
Methodology:
-
Schedule: Perform safety assessments at screening (baseline), and at regular intervals (e.g., every 4-8 weeks) throughout the trial.[11] Intensive monitoring is particularly important during the first three months of treatment.[12]
-
Liver Function Tests (LFTs):
-
Measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in serum.
-
Action Threshold: If ALT or AST levels exceed 3 times the upper limit of normal (ULN), repeat the test. If elevations persist, consider treatment discontinuation.
-
-
Renal Function Tests:
-
Measure serum creatinine and calculate the estimated Glomerular Filtration Rate (eGFR).
-
Action Threshold: Fenofibrate is contraindicated in patients with severe renal dysfunction (e.g., eGFR < 30 mL/min).[3] Dose adjustments may be needed for moderate impairment.
-
-
Muscle Safety Monitoring:
-
Measure serum Creatine Phosphokinase (CPK).
-
Educate patients to report any unexplained muscle pain, tenderness, or weakness.
-
Action Threshold: If muscle symptoms are present and CPK is significantly elevated (>5x ULN), discontinue the drug and investigate for myopathy.
-
Part 4: Experimental Workflow Visualization
A typical clinical trial workflow follows a structured sequence from patient recruitment to final analysis.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treating the Common Dyslipidemia in Patients with Type 2 Diabetes—Insights from FIELD on the Effects of Fenofibrate on CVD Risk | USC Journal [uscjournal.com]
- 6. Fenofibrate: a novel formulation (Triglide™) in the treatment of lipid disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fenofibrate - Wikipedia [en.wikipedia.org]
- 8. Fenofibrate/simvastatin fixed-dose combination in the treatment of mixed dyslipidemia: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 10. tandfonline.com [tandfonline.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Real-World Safety Analysis Reveals New Adverse Events Associated with Fenofibric Acid for Hyperlipidemia Treatment [trial.medpath.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Solubility of Fenofibrate In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of fenofibrate in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is fenofibrate's low solubility a concern for in-vitro studies?
Fenofibrate is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1] This poor solubility is the rate-limiting step for its dissolution and can lead to incomplete and variable results in in-vitro assays, such as cell-based studies and dissolution testing.[2][3] Achieving a sufficient concentration of fenofibrate in aqueous media is crucial for obtaining accurate and reproducible experimental data.
Q2: What are the primary methods to enhance the in-vitro solubility of fenofibrate?
Several techniques can be employed to improve the solubility and dissolution rate of fenofibrate for in-vitro applications. The most common and effective methods include:
-
Solid Dispersions: Dispersing fenofibrate in a hydrophilic carrier matrix at a molecular level can enhance its wettability and dissolution.[4][5]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic fenofibrate molecule within the cavity of a cyclodextrin can significantly increase its apparent water solubility.[6][7]
-
Nanocrystal Formation: Reducing the particle size of fenofibrate to the nanometer range increases the surface area, leading to enhanced dissolution rates.[8]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water microemulsions upon gentle agitation in aqueous media, facilitating the solubilization of fenofibrate.[9][10]
Q3: How do I choose the best solubility enhancement technique for my specific in-vitro experiment?
The choice of method depends on several factors, including the requirements of your experimental system (e.g., cell culture, dissolution apparatus), the desired concentration of fenofibrate, and potential interferences of the solubilizing agents with your assay.
-
For cell culture experiments , cyclodextrin complexation and nanocrystal formulations are often preferred as they can provide a sustained release of the drug. It is crucial to assess the cytotoxicity of the chosen excipients at the working concentrations.
-
For dissolution studies , solid dispersions and SMEDDS are excellent choices as they are designed to maximize the rate and extent of drug release in aqueous media.[9][11]
Troubleshooting Guides
Issue 1: Fenofibrate precipitates in my aqueous buffer or cell culture medium.
Possible Cause: The concentration of fenofibrate exceeds its intrinsic aqueous solubility, or the prepared stock solution is not stable.
Solutions:
-
Utilize a Co-solvent: For initial stock solutions, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or ethanol can be used to dissolve fenofibrate before further dilution in the aqueous medium. However, the final concentration of the organic solvent should be kept to a minimum (typically <0.1%) to avoid solvent-induced artifacts in biological assays.
-
Employ Cyclodextrin Complexation: Complexing fenofibrate with hydroxypropyl-β-cyclodextrin (HPβCD) or β-cyclodextrin (β-CD) can significantly increase its aqueous solubility.[6][7] The complex can be pre-formed or the cyclodextrin can be added directly to the medium.
-
Prepare a Solid Dispersion: Using a solid dispersion of fenofibrate with a hydrophilic polymer can enhance its dissolution rate and apparent solubility.[2]
Issue 2: Inconsistent results in dissolution testing of fenofibrate formulations.
Possible Cause: Inadequate "sink" conditions in the dissolution medium, leading to the dissolved drug concentration approaching its saturation solubility and thus hindering further dissolution.
Solutions:
-
Incorporate a Surfactant: The addition of a surfactant, such as sodium lauryl sulfate (SLS), to the dissolution medium is often necessary to maintain sink conditions for poorly soluble drugs like fenofibrate.[6][12] A concentration of 0.025 M SLS has been shown to be effective for a 54 mg fenofibrate tablet.[12]
-
Optimize Dissolution Medium pH: While fenofibrate's solubility is not strongly pH-dependent, the properties of certain formulation excipients might be. Ensure the pH of your dissolution medium is appropriate for your formulation.[13]
-
Control Agitation Speed: The hydrodynamics of the dissolution apparatus can influence the dissolution rate. Ensure consistent and appropriate paddle or basket rotation speed as per the relevant pharmacopeial method.[13]
Data Presentation
The following tables summarize quantitative data on the enhancement of fenofibrate solubility and dissolution using various techniques.
Table 1: Enhancement of Fenofibrate Solubility using Different Techniques
| Technique | Carrier/System | Solvent/Medium | Solubility of Pure Fenofibrate (mg/mL) | Enhanced Solubility (mg/mL) | Fold Increase | Reference |
| Solid Dispersion | HPMCAS | Water | 0.0003 | 3.25 ± 0.14 | ~10833 | [2] |
| Solid Dispersion | PEG 6000 (1:2 ratio) | 0.05 M SLS | 0.018 | 0.678 ± 0.07 | ~38 | [14] |
| Cyclodextrin Complex | β-Cyclodextrin | Water | - | - | - | [7] |
Note: Direct solubility values for cyclodextrin complexes are often reported as phase solubility diagrams rather than a single value.
Table 2: Improvement in Fenofibrate Dissolution Rate
| Technique | Carrier/System | Dissolution Medium | % Drug Release (Pure Fenofibrate) | % Drug Release (Enhanced Formulation) | Time (min) | Reference |
| Solid Dispersion | Eudragit E100 (1:2) | 0.1 M HCl | - | 84% | 60 | [3][11] |
| Solid Dispersion | PVP-VA (1:2) | 0.1 M HCl | - | 60% | 60 | [3][11] |
| Solid Dispersion | HP-β-Cyclodextrin (1:1.5) | 0.1 N HCl | - | 98.56% | 90 | [13] |
| Solid Dispersion | PEG 6000 (1:2) | 0.05 M SLS | 27.38% (at 60 min) | 99.10% | 30 | [14] |
| Melt Granulation | PEG-6000 | - | <20% | 50-60% | 20 | [15] |
| Supercritical Anti-Solvent | P407 and TPGS | - | 19.5% ± 3.7% | 95.1% ± 2.5% | 60 | [1] |
Experimental Protocols
Protocol 1: Preparation of Fenofibrate-HPβCD Inclusion Complex by Kneading Method
-
Molar Ratio Calculation: Accurately weigh fenofibrate and Hydroxypropyl-β-cyclodextrin (HPβCD) in a 1:1 molar ratio.[6]
-
Trituration: Place the HPβCD in a mortar and add a small amount of water to form a paste.
-
Incorporation of Fenofibrate: Gradually add the fenofibrate to the HPβCD paste and knead thoroughly for 30-45 minutes.
-
Drying: Dry the resulting paste in an oven at 50°C until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex into a fine powder and pass it through a suitable sieve (e.g., #72 sieve) to ensure uniformity.[6]
-
Storage: Store the prepared complex in a desiccator until further use.
Protocol 2: Preparation of Fenofibrate Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve a specific ratio of fenofibrate and a hydrophilic carrier (e.g., HPMCAS, PEG 6000) in a suitable organic solvent (e.g., methanol, ethanol).[2][16]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried film, pulverize it, and pass it through a sieve to obtain a uniform powder.
-
Storage: Store the solid dispersion in a desiccator.
Visualizations
Caption: Workflow for preparing and using a Fenofibrate-HPβCD complex.
References
- 1. Improvement of the dissolution rate and bioavailability of fenofibrate by the supercritical anti-solvent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abap.co.in [abap.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Formulation and Characterization of Fenofibrate Loaded Solid Dispersion with Enhanced Dissolution Profile [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of Dissolution of Fenofibrate Using Complexation with Hydroxy Propyl β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Solubility of Fenofibrate by Nanocrystal Formation and Encapsulation | Semantic Scholar [semanticscholar.org]
- 9. In vitro and in vivo evaluation of a self-microemulsifying drug delivery system for the poorly soluble drug fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. In vitro and in vivo evaluation of fenofibrate solid dispersion prepared by hot-melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of surfactant and pH on dissolution properties of fenofibrate and glipizide—A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. wjbphs.com [wjbphs.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. jocpr.com [jocpr.com]
Technical Support Center: Optimizing Fenofibrate Dosage in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fenofibrate. The information is designed to help optimize dosage while minimizing side effects during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of fenofibrate-induced side effects?
A1: Fenofibrate's primary therapeutic effects are mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), which plays a key role in lipid metabolism.[1][2][3][4] However, over-activation or off-target effects of this pathway can lead to adverse effects. The two most commonly observed side effects in preclinical models are hepatotoxicity and myopathy.
-
Hepatotoxicity: Fenofibrate can cause a mild and transient increase in serum aminotransferase levels.[3][5] The proposed mechanism involves the PPARα-mediated upregulation of genes involved in fatty acid oxidation.[1][6][7] In rodents, high doses can lead to hepatomegaly (liver enlargement), hepatocellular hypertrophy, and in some cases, liver necrosis.[8][9][10] This is often associated with peroxisome proliferation, a phenomenon observed in rodents but not considered relevant to humans.[11]
-
Myopathy: Fibrate-induced myopathy is a known, though less common, side effect.[12] The underlying mechanism is thought to involve mitochondrial dysfunction.[13][14] Fenofibrate can inhibit Complex I of the mitochondrial respiratory chain, leading to impaired energy production and increased oxidative stress in muscle cells.[13][14]
Q2: What are the typical dose ranges for fenofibrate in preclinical studies, and what side effects are associated with them?
A2: The dosage of fenofibrate in preclinical studies varies depending on the animal model and the intended therapeutic effect. However, dose-dependent side effects are well-documented, particularly in rodents. It is crucial to perform dose-ranging studies to identify a therapeutic window that minimizes toxicity. Below are tables summarizing dose-dependent side effects observed in rats.
Data Presentation: Dose-Dependent Side Effects of Fenofibrate in Rats
| Dose (mg/kg/day) | Duration | Observed Side Effects (Liver) | Reference(s) |
| 10 | 3 months | Minimal-mild multifocal coagulative necrosis (in males), liver hypertrophy. Considered below the No-Observed-Adverse-Effect Level (NOAEL) for significant toxicity. | [10] |
| 13 | 12-18 months | No significant changes observed. | [2] |
| 16 | 5 days | Significant dose-dependent upregulation of Lpl gene expression. | [9] |
| 30 | 3 months | Minimal-mild multifocal coagulative necrosis, liver hypertrophy, ~2x elevation in ALT/AST. | [10] |
| 60 | 12-18 months | Similar changes to 400 mg/kg/day of clofibrate, indicating a moderate effect. | [2] |
| 100 | 13 weeks | Red-stained muzzle, dark-colored tails, urine-stained abdomen, slight decrease in body weight, increased ALT and AST levels. | [11] |
| 100 | 3 months | Liver hypertrophy, skeletal muscle degeneration (minimal-moderate), renal medulla mineralization, thymus hemorrhage. | [10] |
| 200 | 12-18 months | Increased number of mitotic figures, more dark cells, and induction of serum alanine transaminase. | [2] |
| 400 | Single dose | Slight increase in plasma transaminase activities. | [15] |
| >500 | 5 days | Potential for liver necrosis and injury. | [9] |
| Dose (mg/kg/day) | Duration | Observed Side Effects (Other) | Reference(s) |
| 100 | 3 months | Skeletal muscle degeneration (minimal-moderate), renal medulla mineralization, thymus hemorrhage. | [10] |
| 300 | Gestation | Increased fetal loss, decreased pup survival, and retarded growth of offspring in female rats. | [16] |
Q3: How should I monitor for fenofibrate-induced toxicity in my animal models?
A3: Regular monitoring is crucial for early detection of fenofibrate-induced toxicity. A combination of clinical observations, serum biochemistry, and histopathology is recommended.
-
Clinical Observations: Daily monitoring of animals for signs of distress, such as changes in appetite, weight loss, lethargy, or altered grooming behavior.
-
Serum Biochemistry:
-
Liver Function: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[3][15] Elevations can indicate liver damage.
-
Muscle Injury: Measure serum creatine kinase (CK) levels.[17][18][19] Elevated CK is a sensitive marker for muscle damage.
-
Kidney Function: Monitor serum creatinine levels, as fenofibrate can cause reversible increases.[16]
-
-
Histopathology: At the end of the study, or if severe toxicity is observed, perform histopathological analysis of the liver and skeletal muscle. Look for signs of hypertrophy, necrosis, inflammation, and fibrosis in the liver, and degeneration and necrosis in muscle tissue.[10][11]
Troubleshooting Guides
Issue 1: Unexpectedly high mortality or severe adverse events at a previously reported "safe" dose.
-
Possible Cause: Differences in animal strain, age, or sex. Rodent strains can have varying sensitivities to drug-induced toxicities. Underlying health status of the animals.
-
Troubleshooting Steps:
-
Verify Dosing Solution: Ensure the fenofibrate formulation is correctly prepared and the concentration is accurate. Fenofibrate has poor water solubility, so the vehicle used for administration is critical.[20][21]
-
Review Animal Strain and Health Status: Compare the strain, age, and health status of your animals to those reported in the literature.
-
Conduct a Pilot Dose-Ranging Study: Perform a small-scale study with a wider range of doses to establish the maximum tolerated dose (MTD) in your specific animal model and experimental conditions.
-
Staggered Dosing: Start with a lower dose and gradually escalate to the target dose to allow for acclimatization.
-
Issue 2: Mild and transient elevations in liver enzymes (ALT, AST) are observed.
-
Possible Cause: This can be an adaptive response to fenofibrate's mechanism of action, particularly at the beginning of treatment.[3][15][22][23] Fenofibrate can induce the expression of transaminase genes.[15]
-
Troubleshooting Steps:
-
Continue Monitoring: Continue to monitor the enzyme levels at regular intervals (e.g., weekly).
-
Assess Clinical Signs: Closely observe the animals for any clinical signs of distress.
-
Consider the Magnitude of Elevation: Elevations less than three times the upper limit of normal that resolve over time may not be indicative of severe hepatotoxicity.[5][22][23]
-
Histopathology: If the elevations persist or worsen, or if clinical signs appear, consider sacrificing a subset of animals for histopathological examination of the liver to assess for cellular damage.
-
Issue 3: High variability in creatine kinase (CK) levels between animals in the same treatment group.
-
Possible Cause:
-
Handling Stress: Improper handling or stressful procedures before blood collection can cause transient increases in CK.
-
Injection Site Injury: Intramuscular injections can cause local muscle damage and elevate CK levels.
-
Underlying Myopathy: Some animals may have a subclinical myopathy that is exacerbated by fenofibrate.
-
-
Troubleshooting Steps:
-
Standardize Handling and Blood Collection: Ensure all procedures are performed consistently and with minimal stress to the animals.
-
Use Appropriate Injection Techniques: If administering the drug via injection, ensure it is not intramuscular unless intended.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual outliers.
-
Baseline CK Measurement: Measure baseline CK levels before starting the treatment to identify any animals with pre-existing elevations.
-
Experimental Protocols
1. Protocol for Assessment of Fenofibrate-Induced Hepatotoxicity in Rodents
-
Animal Model: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Dosing: Administer fenofibrate or vehicle control daily via oral gavage for a predetermined period (e.g., 14 or 28 days). Include at least three dose levels (low, medium, high) based on literature and a pilot study.
-
Monitoring:
-
Record body weight and clinical observations daily.
-
Collect blood via a suitable method (e.g., tail vein) at baseline and at regular intervals (e.g., weekly) for serum biochemistry analysis (ALT, AST).
-
-
Terminal Procedures:
-
At the end of the study, collect a final blood sample for biochemistry.
-
Euthanize the animals and perform a necropsy.
-
Weigh the liver and calculate the liver-to-body-weight ratio.
-
Collect liver tissue samples and fix them in 10% neutral buffered formalin for histopathology.
-
-
Histopathology:
2. Protocol for Assessment of Fenofibrate-Induced Myopathy in Rodents
-
Animal Model: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Dosing: Administer fenofibrate or vehicle control daily via oral gavage for a predetermined period.
-
Monitoring:
-
Record body weight and clinical observations daily, paying attention to any signs of muscle weakness or altered gait.
-
Collect blood at baseline and regular intervals for serum creatine kinase (CK) analysis.
-
-
Terminal Procedures:
-
At the end of the study, collect a final blood sample for CK measurement.
-
Euthanize the animals and carefully dissect skeletal muscles (e.g., gastrocnemius, soleus).
-
Collect muscle tissue samples and fix them in 10% neutral buffered formalin for histopathology.
-
-
Histopathology:
-
Embed fixed muscle tissues in paraffin, section, and stain with H&E to look for signs of myofiber degeneration, necrosis, and inflammation.[11]
-
-
Creatine Kinase (CK) Activity Assay (Colorimetric): [17][18][19][27][28]
-
Collect blood and centrifuge to obtain serum.
-
Use a commercial CK assay kit.
-
The assay is based on an enzyme-coupled reaction where CK catalyzes the phosphorylation of ADP to ATP.
-
The generated ATP is used in subsequent reactions that produce a colored product or change in absorbance at a specific wavelength (e.g., 340 nm).
-
The rate of change in absorbance is directly proportional to the CK activity in the sample.
-
Mandatory Visualizations
Caption: Fenofibrate-induced hepatotoxicity signaling pathway.
Caption: Fenofibrate-induced myopathy signaling pathway.
Caption: Experimental workflow for fenofibrate toxicity assessment.
References
- 1. Fenofibrate-promoted hepatomegaly and liver regeneration are PPARα-dependent and partially related to the YAP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time and dose study on the response of rats to the hypolipidaemic drug fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenofibrate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Fenofibrate-Induced Metabolic Catastrophe and Glioblastoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator-activated receptor alpha-mediated drug toxicity in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisomal Fitness: A Potential Protective Mechanism of Fenofibrate against High Fat Diet-Induced Non-Alcoholic Fatty Liver Disease in Mice [e-dmj.org]
- 7. Fenofibrate alleviates NAFLD by enhancing the PPARα/PGC-1α signaling pathway coupling mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatotoxic effects of fenofibrate in spontaneously hypertensive rats expressing human C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. Fenofibrate-induced myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fenofibrate impairs rat mitochondrial function by inhibition of respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of fenofibrate on plasma and hepatic transaminase activities and hepatic transaminase gene expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. biochain.com [biochain.com]
- 18. abcam.com [abcam.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. droracle.ai [droracle.ai]
- 23. droracle.ai [droracle.ai]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. raybiotech.com [raybiotech.com]
- 28. assaygenie.com [assaygenie.com]
Troubleshooting unexpected results in Fenofibrate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fenofibrate. The information is presented in a question-and-answer format to directly address specific issues that may arise during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of fenofibrate?
Fenofibrate is a prodrug that is rapidly converted to its active metabolite, fenofibric acid. Fenofibric acid is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[1][2] Activation of PPARα leads to the transcription of target genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation.[2][3]
Q2: Are there known off-target or PPARα-independent effects of fenofibrate?
Yes, several studies have reported effects of fenofibrate that are independent of PPARα activation. These include:
-
Inhibition of mitochondrial complex I: Fenofibrate has been shown to directly inhibit the mitochondrial respiratory chain at complex I, which can lead to decreased ATP production and increased lactate release.[1]
-
Induction of apoptosis: In some cell types, fenofibrate can induce apoptosis through pathways independent of PPARα, potentially by inhibiting the phosphorylation of Akt.[4]
-
Modulation of other signaling pathways: Fenofibrate has been observed to affect various signaling pathways, including the AMPK-mTOR-autophagy pathway.[1]
These off-target effects are important to consider when interpreting unexpected experimental results.
Q3: Are there species-specific differences in the response to fenofibrate?
Yes, significant species-specific differences exist, particularly between rodents and humans. For example, the potency of fenofibrate as a PPARα agonist can differ, with some studies showing a higher EC50 in human cells compared to mouse cells.[5] Also, the effect of fenofibrate on the expression of certain genes, such as those for aminotransferases, can be species-dependent.[6] These differences are critical to consider when extrapolating data from animal models to human applications.
Troubleshooting In Vitro Experiments
Q4: I am observing higher-than-expected cytotoxicity in my cell culture experiments with fenofibrate. What could be the cause?
Several factors could contribute to unexpected cytotoxicity:
-
High Concentrations: Fenofibrate can induce apoptosis and inhibit cell proliferation at higher concentrations.[4][7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
-
PPARα-Independent Effects: As mentioned in Q2, fenofibrate can have off-target effects on mitochondrial function and induce apoptosis through pathways not involving PPARα.[1][4]
-
Solvent Toxicity: Fenofibrate is poorly soluble in water and is often dissolved in organic solvents like DMSO. High concentrations of the solvent itself can be toxic to cells. Always include a vehicle control (cells treated with the same concentration of solvent used to dissolve fenofibrate) in your experiments.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to fenofibrate. It is advisable to test a range of concentrations on your specific cell line.
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations and the stock solution concentration.
-
Perform a Dose-Response Curve: Test a wide range of fenofibrate concentrations to identify a non-toxic working concentration.
-
Include Proper Controls: Always use a vehicle control to account for solvent effects.
-
Assess Mitochondrial Health: Consider performing an assay to measure mitochondrial respiration or membrane potential to investigate off-target mitochondrial effects.
-
Use a PPARα Antagonist: To determine if the observed cytotoxicity is PPARα-dependent, co-treat cells with a PPARα antagonist.
Q5: My results for PPARα target gene expression are inconsistent or not as expected. What should I check?
Inconsistent gene expression results can be due to several factors:
-
Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration in the media can influence gene expression. Ensure consistent cell culture practices across experiments.
-
Treatment Duration: The kinetics of gene expression can vary. A time-course experiment is recommended to determine the optimal treatment duration for observing changes in your target genes.
-
PPARα Expression Levels: The cell line you are using may have low or variable expression of PPARα. Verify PPARα expression at the protein level using Western blot.
-
Metabolism of Fenofibrate: Fenofibrate is a prodrug and needs to be converted to fenofibric acid to activate PPARα. The metabolic capacity of your cell line might be a limiting factor.
-
Species-Specific Gene Regulation: As mentioned in Q3, the regulation of some PPARα target genes can be species-specific.[6]
Troubleshooting Steps:
-
Standardize Cell Culture: Maintain consistent cell seeding density, passage number, and media composition.
-
Optimize Treatment Time: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak response time for your target genes.
-
Confirm PPARα Expression: Use Western blot to confirm that your cells express sufficient levels of PPARα.
-
Consider Using Fenofibric Acid: To bypass the need for metabolic activation, consider using fenofibric acid directly in your experiments.
Q6: I am observing a paradoxical decrease in HDL cholesterol levels in my experiment. Is this a known phenomenon?
Yes, a paradoxical decrease in HDL-C, although rare, has been reported in some clinical cases and experimental models following fenofibrate treatment.[2][8][9][10][11] The exact mechanism is not fully understood but may involve genetic predisposition or interactions with other cellular pathways.[10] If you observe this, it is a valid, albeit unexpected, result that warrants further investigation.
Troubleshooting In Vivo Experiments
Q7: The lipid-lowering effect of fenofibrate in my animal model is not as pronounced as expected. What could be the issue?
Several factors can influence the efficacy of fenofibrate in animal models:
-
Species Differences: As highlighted in Q3, the response to fenofibrate can vary significantly between species. Rodent models, for instance, may show a more pronounced PPARα activation compared to a model that more closely mimics human physiology.[5]
-
Dosage and Administration: The dose and route of administration are critical. Ensure you are using a dose that has been validated for your specific animal model and that the administration method allows for adequate bioavailability. Oral gavage is a common method.[12]
-
Diet of the Animals: The background diet of the animals can significantly impact lipid levels and the response to fenofibrate. A high-fat diet is often used to induce hyperlipidemia before testing the drug's efficacy.
-
Genetic Background of the Animal Strain: Different strains of the same species can exhibit varied responses to drugs.
Troubleshooting Steps:
-
Review Literature for Your Model: Check for published studies that have used fenofibrate in the same animal model to ensure your dosage and experimental design are appropriate.
-
Verify Drug Formulation and Administration: Ensure the fenofibrate is properly formulated for administration and that the gavage technique is performed correctly.
-
Control the Diet: Use a standardized and appropriate diet for all animals in the study.
-
Consider the Animal Strain: Be aware of the specific characteristics of the animal strain you are using.
Q8: I am observing signs of liver or kidney toxicity in my animal model. Is this a known side effect of fenofibrate?
Yes, hepatotoxicity and elevations in serum creatinine are known potential side effects of fenofibrate, although they are generally considered rare in clinical use.[13][14][15] In animal studies, particularly at high doses, fenofibrate can induce liver enlargement and changes in liver enzymes.[16]
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of fenofibrate to see if the toxicity is dose-dependent.
-
Monitor Liver and Kidney Function: Regularly monitor serum levels of liver enzymes (ALT, AST) and creatinine.
-
Histopathological Analysis: At the end of the study, perform a histopathological examination of the liver and kidneys to assess for any tissue damage.
-
Consider the Animal Model: Some animal models may be more susceptible to fenofibrate-induced toxicity. For example, spontaneously hypertensive rats expressing human C-reactive protein have shown increased hepatotoxicity with fenofibrate.[13]
Data Presentation
Table 1: Effects of Fenofibrate on Cell Viability (IC50 Values)
| Cell Line | Fenofibrate Concentration (µM) for 50% Inhibition (IC50) | Treatment Duration | Reference |
| MDA-MB-231 (Human Breast Cancer) | >100 µM | 24 hours | [7] |
| MDA-MB-231 (Human Breast Cancer) | 79.42 ± 6.25 µM | 48 hours | [7] |
| SKBR3 (Human Breast Cancer) | >100 µM | 24 and 48 hours | [7] |
| Hep3B (Human Hepatoma) | > 50 µM | Not specified | [17] |
Table 2: Effects of Fenofibrate on Mitochondrial Respiration in Rat Skeletal Muscle Homogenates
| Fenofibrate Concentration (µM) | Inhibition of Complex I Activity (%) | p-value | Reference |
| 10 | 41 ± 7 | < 0.005 | [1] |
| 30 | 70 ± 2 | < 0.005 | [1] |
| 100 | 78 ± 4 | < 0.005 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on human breast cancer cells.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of fenofibrate (and a vehicle control) for the desired duration (e.g., 24, 48 hours).
-
MTT Addition: Following treatment, remove the medium and add 50 µL of MTT solution (1 mg/mL in PBS) to each well. Incubate the plate at 37°C for 4 hours.
-
Formazan Solubilization: Discard the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: PPARα Reporter Assay
This is a general protocol based on commercially available reporter assay systems.[2][11][18][19][20]
-
Cell Dispensing: Dispense the PPARα reporter cells into the wells of a 96-well assay plate.
-
Pre-incubation: Pre-incubate the plate for 4-6 hours to allow for cell recovery.
-
Treatment: Discard the culture media and add the treatment media containing different concentrations of fenofibrate or a reference agonist.
-
Incubation: Incubate the plate for 22-24 hours.
-
Luciferase Detection: Discard the treatment media and add the luciferase detection reagent to each well.
-
Luminescence Measurement: Quantify the light emission from each well using a plate-reading luminometer.
-
Data Analysis: Analyze the data using non-linear regression to determine EC50 values.
Protocol 3: In Vivo Hyperlipidemia Study in Dogs
This protocol is a summary of a study investigating fenofibrate in hyperlipidemic dogs.[14][16][21][22]
-
Animal Selection: Select client-owned dogs with a diagnosis of primary or secondary hyperlipidemia.
-
Baseline Measurements: Collect baseline blood samples for a complete blood count, biochemistry panel (including triglycerides and cholesterol), and urinalysis.
-
Treatment Protocol: Administer fenofibrate orally once daily. A dose-escalation protocol can be used, starting with a low dose and increasing if hypertriglyceridemia persists and no adverse effects are observed.
-
Monitoring: Monitor the dogs for any adverse effects. Collect blood and urine samples serially (e.g., every 21 days) to assess changes in lipid levels and monitor for toxicity.
-
Data Analysis: Compare baseline lipid parameters to those at the time of maximal reduction in serum triglyceride concentrations.
Mandatory Visualizations
Caption: Canonical PPARα signaling pathway of fenofibrate.
Caption: A typical workflow for in vitro fenofibrate experiments.
Caption: A logical approach to troubleshooting unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. korambiotech.com [korambiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Fenofibrate impairs rat mitochondrial function by inhibition of respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fenofibrate induces apoptosis of triple-negative breast cancer cells via activation of NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Fenofibrate-induced mitochondrial dysfunction and metabolic reprogramming reversal: the anti-tumor effects in gastric carcinoma cells mediated by the PPAR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 11. e-century.us [e-century.us]
- 12. Fenofibrate potentiates chemosensitivity to human breast cancer cells by modulating apoptosis via AKT/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fenofibrate treatment for severe hypertriglyceridemia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Fenofibrate treatment for severe hypertriglyceridemia in dogs [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
- 17. caymanchem.com [caymanchem.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. Efficacy of a micronized, nanocrystal fenofibrate formulation in treatment of hyperlipidemia in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Studypages - Assessing a new treatment for hyperlipidemia in dogs [studypages.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Navigating Fenofibrate's Off-Target Effects in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the off-target effects of fenofibrate in cellular assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with fenofibrate at concentrations expected to be selective for PPARα activation. What could be the cause?
A1: Fenofibrate can induce cytotoxicity through mechanisms independent of its primary target, the peroxisome proliferator-activated receptor alpha (PPARα).[1][2] Observed toxicity may stem from off-target effects, particularly mitochondrial dysfunction and the induction of oxidative stress.[3][4][5] It is crucial to differentiate between on-target and off-target cytotoxicity.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a comprehensive dose-response curve to determine the IC50 value in your specific cell line. IC50 values can vary significantly between cell types; for instance, the IC50 for fenofibrate in MDA-MB-231 cells is approximately 79.42 µM after 48 hours, while it is greater than 100 µM in SKBR3 cells for the same duration.[6]
-
PPARα-Independent Controls: Include a PPARα antagonist (e.g., GW6471) or use PPARα knockout/knockdown cells to determine if the observed cytotoxicity is PPARα-dependent.[3][7] Some of fenofibrate's anti-tumor effects have been shown to be partially dependent on PPARα, as siRNA pretreatment against PPARα can compromise its effects.[3]
-
Assess Mitochondrial Health: Evaluate mitochondrial function using assays for mitochondrial respiration, membrane potential, and ATP production.[1][3][4] Fenofibrate has been shown to accumulate in the mitochondrial fraction of cells and inhibit complex I of the electron transport chain.[1][5]
-
Measure Oxidative Stress: Quantify reactive oxygen species (ROS) production and markers of oxidative damage.[3][8][9] Fenofibrate can increase ROS production, which can be mitigated by antioxidants like N-acetylcysteine (NAC).[3]
Q2: Our cells treated with fenofibrate show altered metabolism, but we are unsure if this is a direct PPARα-mediated effect. How can we investigate this?
A2: Fenofibrate is known to cause metabolic reprogramming, including alterations in glucose and lipid metabolism.[3][4] These effects can be both PPARα-dependent and independent. To dissect these pathways, a multi-faceted approach is recommended.
Troubleshooting Steps:
-
Gene Expression Analysis: Analyze the expression of known PPARα target genes involved in fatty acid oxidation (e.g., CPT1a, ACOX1).[10][11] Fenofibrate treatment has been shown to increase the expression of CPT1a.[3]
-
Signaling Pathway Analysis: Investigate signaling pathways known to be modulated by fenofibrate in a PPARα-independent manner, such as the AMPK and PI3K/Akt pathways.[3][6] Fenofibrate has been observed to increase the phosphorylation of AMPK and decrease the phosphorylation of Akt.[3][6]
-
Metabolic Flux Analysis: Utilize techniques like Seahorse XF analysis to measure mitochondrial respiration and glycolysis in real-time. This can reveal shifts in cellular metabolism upon fenofibrate treatment.[1][3][4]
-
Comparative Agonist Studies: Compare the effects of fenofibrate with other PPARα agonists (e.g., WY14643, GW7647).[1][12] If an effect is specific to fenofibrate and not replicated by other agonists, it is likely an off-target effect.[1]
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability and Proliferation
Researchers may observe a significant decrease in cell viability and proliferation that does not correlate with the expected PPARα-mediated effects.
Possible Cause: Mitochondrial dysfunction and induction of apoptosis.[3][4]
Experimental Workflow for Investigation:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Quantitative Data Summary:
| Cell Line | Fenofibrate Concentration (µM) | Time (h) | Effect | Reference |
| MGC803 | 50 | 24 | Inhibition of proliferation (1.872 to 1.565 fold change) | [3] |
| SGC7901 | 50 | 24 | Inhibition of proliferation (1.814 to 1.495 fold change) | [3] |
| MDA-MB-231 | >100 | 24 | IC50 | [6] |
| MDA-MB-231 | 79.42 | 48 | IC50 | [6] |
| SKBR3 | >100 | 24, 48 | IC50 | [6] |
| LN-229 | 50 | 72 | Cell viability drops to 13% | [1] |
Detailed Experimental Protocols:
-
MTT Assay for Cell Viability:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of fenofibrate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
-
Seahorse XF24 Analyzer for Mitochondrial Respiration:
-
Seed cells in a Seahorse XF24 cell culture plate and pre-treat with fenofibrate for 24 hours.
-
Incubate cells for 1 hour at 37°C without CO2 in XF assay medium.
-
Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, ATP production, maximal respiration, and non-mitochondrial respiration.[1][3]
-
Issue 2: Altered Signaling Pathways Unrelated to PPARα
Researchers may find that fenofibrate modulates signaling pathways not typically associated with PPARα activation, such as those involved in cell survival and stress responses.
Possible Cause: PPARα-independent signaling. Fenofibrate has been shown to affect pathways like AMPK, PI3K/Akt, and NF-κB.[3][6]
Signaling Pathway Diagram:
Caption: Fenofibrate's PPARα-independent signaling pathways.
Quantitative Data on Protein Expression:
| Cell Line | Treatment | Protein | Change | Reference |
| MGC803 | Fenofibrate | p-AMPK/AMPK | Increased (P < 0.001) | [3] |
| MGC803 | Fenofibrate | PI3K | Decreased (P < 0.01) | [3] |
| MGC803 | Fenofibrate | p-Akt/Akt | Decreased (P < 0.001) | [3] |
| Breast Cancer Cells | Fenofibrate | p-Akt | Reduced | [6] |
| Breast Cancer Cells | Fenofibrate | p-NF-κB | Reduced | [6] |
Detailed Experimental Protocol:
-
Western Blotting for Signaling Proteins:
-
Lyse fenofibrate-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., AMPK, Akt, NF-κB) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[3][6]
-
References
- 1. Molecular Mechanisms of Fenofibrate-Induced Metabolic Catastrophe and Glioblastoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Fenofibrate-induced mitochondrial dysfunction and metabolic reprogramming reversal: the anti-tumor effects in gastric carcinoma cells mediated by the PPAR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Fenofibrate impairs rat mitochondrial function by inhibition of respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fenofibrate potentiates chemosensitivity to human breast cancer cells by modulating apoptosis via AKT/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxisome proliferator-activated receptor alpha-independent actions of fenofibrate exacerbates left ventricular dilation and fibrosis in chronic pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective Effect of Fenofibrate on Oxidative Stress-Induced Apoptosis in Retinal–Choroidal Vascular Endothelial Cells: Implication for Diabetic Retinopathy Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chronic activation of PPARα with fenofibrate reduces autophagic proteins in the liver of mice independent of FGF21 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fenofibrate attenuates the cytotoxic effect of cisplatin on lung cancer cells by enhancing the antioxidant defense system in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Fenofibrate Synthesis: A Technical Support Guide for Achieving Higher Purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fenofibrate. Our aim is to address common challenges and provide refinements to achieve higher purity of the final active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during fenofibrate synthesis?
A1: Impurities in fenofibrate can originate from the synthetic process or degradation.[1] Process-related impurities are the most common and include:
-
Unreacted Fenofibric Acid: The immediate precursor to fenofibrate.
-
Esterification By-products: Such as fenofibric acid methyl ester and ethyl ester if methanol or ethanol are present as impurities in the isopropanol solvent.[2]
-
Isomeric Impurities: Arising from impurities in starting materials, for example, from 3-chloro-4'-hydroxybenzophenone.[2]
-
Diester Impurity (Fenofibrate Impurity C - USP): Formed from a side reaction involving fenofibric acid.[2][3]
-
Residual Solvents: Including isopropanol, acetone, or ethyl acetate.[1]
Degradation impurities can also form under exposure to heat, light, or moisture, with the primary degradant being the hydrolysis of fenofibrate back to fenofibric acid.[1]
Q2: Which analytical methods are recommended for fenofibrate purity analysis?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and robust method for determining the purity of fenofibrate and quantifying related substances.[4][5] Other valuable techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and profiling of impurities.[1]
-
Gas Chromatography (GC): Specifically for the analysis of residual solvents.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for purity assessment and to identify unknown impurities.[4]
-
UV-Vis Spectroscopy: Useful for content uniformity and initial degradation screening.[1]
Q3: What are the key synthesis routes for fenofibrate?
A3: The most prevalent synthesis routes for fenofibrate are:
-
Esterification of Fenofibric Acid: This involves the direct esterification of fenofibric acid with isopropyl alcohol in an acidic medium or by reacting a metal salt of fenofibric acid with an isopropyl halide.[2][6]
-
Williamson Ether Synthesis: This route involves the reaction of 4-chloro-4'-hydroxybenzophenone with isopropyl 2-bromo-2-methylpropanoate in the presence of a base like potassium carbonate.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of unreacted fenofibric acid in the final product. | Incomplete esterification reaction. | - Ensure the use of a suitable excess of the isopropylating agent (e.g., isopropyl bromide or isopropanol).- Optimize reaction time and temperature. A study on a related impurity synthesis suggests temperatures around 87°C and reaction times of approximately 3.6 hours can be effective.[3]- Ensure the base (e.g., potassium carbonate) is anhydrous and used in an appropriate molar ratio (e.g., 1:4.30 of fenofibric acid to base).[3] |
| Presence of fenofibric acid methyl or ethyl esters. | Contamination of isopropanol with methanol or ethanol. | - Use high-purity, anhydrous isopropanol.- Perform a GC analysis of the isopropanol solvent before use to check for alcohol impurities. |
| Formation of Fenofibrate Impurity C (Diester). | Side reaction of fenofibric acid with an ester intermediate. | - Optimize the molar ratio of reactants. A study on the synthesis of this impurity used a 1:5.95 molar ratio of fenofibric acid to isopropyl 2-bromo-2-methylpropanoate.[3]- Control the reaction temperature; higher temperatures may favor the formation of this by-product. |
| Poor yield and purity after recrystallization. | Inappropriate solvent system or cooling rate. | - A recommended recrystallization procedure involves dissolving the crude fenofibrate in isopropanol and water at reflux, followed by slow cooling to 0°C to promote the formation of pure crystals.[6][7]- Another method involves dissolving in acetone at reflux, followed by the addition of isopropanol and slow cooling.[8] |
| High levels of residual solvents. | Inefficient drying of the final product. | - Dry the purified fenofibrate under vacuum at an appropriate temperature (e.g., 45-60°C) until a constant weight is achieved.[6][8] |
Experimental Protocols
Protocol 1: High-Purity Fenofibrate Synthesis via Esterification of Fenofibric Acid Salt
This protocol is adapted from a patented method designed to produce high-purity fenofibrate directly, minimizing the need for recrystallization.[6][7]
Materials:
-
Fenofibric acid
-
Dimethyl sulfoxide (DMSO)
-
Isopropyl acetate
-
Potassium carbonate (anhydrous)
-
2-Bromopropane (Isopropyl bromide)
-
Isopropanol
-
Purified water
Procedure:
-
In a suitable reactor, charge fenofibric acid, DMSO, and isopropyl acetate.
-
With stirring at ambient temperature, add anhydrous potassium carbonate.
-
Heat the reaction mixture to 85-90°C for approximately 45 minutes.
-
Cool the mixture to about 80°C and add 2-bromopropane, followed by an additional portion of isopropyl acetate over 50 minutes.
-
Maintain the reaction mixture at 85-95°C with stirring for 5 hours. Monitor the reaction progress by HPLC until the conversion to fenofibrate is ≥99.5%.
-
Cool the mixture to approximately 80°C and concentrate under reduced pressure.
-
To the residue, add isopropanol and purified water and bring the mixture to a gentle reflux for 10 minutes.
-
Filter the hot solution.
-
Slowly cool the filtrate to 0°C with stirring to crystallize the fenofibrate.
-
Filter the crystallized product, wash with ice-cold isopropanol, and dry under vacuum at 45-50°C.
Expected Outcome: Fenofibrate with a purity of >99.5% and no single impurity >0.05%.[6][7]
Protocol 2: RP-HPLC Method for Purity Analysis of Fenofibrate
This method is based on a published HPLC protocol for the analysis of fenofibrate and its impurities.[4]
Chromatographic Conditions:
-
Column: Waters Symmetry ODS (100 x 4.6 mm, 3.5 µm)
-
Mobile Phase: Acetonitrile:Water:Trifluoroacetic acid (700:300:1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Column Temperature: Ambient
Procedure:
-
Standard Preparation: Prepare a standard solution of fenofibrate reference standard in the mobile phase at a known concentration (e.g., 100 µg/mL).
-
Sample Preparation: Prepare a sample solution of the synthesized fenofibrate in the mobile phase at the same concentration as the standard.
-
Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Analysis: Identify the fenofibrate peak in the sample chromatogram by comparing the retention time with the standard. Calculate the purity by the area normalization method and quantify any impurities against the reference standard.
Visualizations
Caption: Workflow for High-Purity Fenofibrate Synthesis and Analysis.
Caption: Troubleshooting Logic for Common Fenofibrate Impurities.
References
- 1. veeprho.com [veeprho.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Investigative Review for Pharmaceutical Analysis of Fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 7. EP2170801B1 - Novel method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 8. US20070238894A1 - Method for preparing pure fenofibrate - Google Patents [patents.google.com]
Technical Support Center: Optimizing Co-administration of Fenofibrate with Statins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the co-administration of fenofibrate and statins. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate the design and execution of preclinical and clinical studies.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving the co-administration of fenofibrate and statins.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly high statin plasma concentrations | Pharmacokinetic interaction with the co-administered fibrate. | 1. Verify the fibrate used. Gemfibrozil is known to inhibit statin glucuronidation, leading to increased statin levels. Fenofibrate does not significantly interfere with this pathway.[1][2][3] 2. Review the experimental protocol to ensure correct dosing and administration times. 3. If using gemfibrozil, consider switching to fenofibrate, which has a lower potential for this interaction.[1][2][4] 4. Analyze samples for the active metabolite of fenofibrate (fenofibric acid) to confirm its presence and concentration. |
| Elevated creatine kinase (CK) levels or signs of myopathy in animal models | Increased risk of muscle-related toxicity with combination therapy. | 1. Confirm that fenofibrate, not gemfibrozil, is being used, as the latter carries a significantly higher risk of myopathy when combined with statins.[1][5][6] 2. Assess renal function, as impaired kidney function can increase drug accumulation and toxicity risk.[7] 3. Evaluate the doses of both the statin and fenofibrate. Consider dose reduction if levels are high. 4. Monitor animals for clinical signs of muscle weakness or pain. 5. Perform histological analysis of muscle tissue to assess for myopathy. |
| Inconsistent lipid profile results (Triglycerides, LDL-C, HDL-C) | Variability in experimental conditions or subject characteristics. | 1. Ensure strict adherence to fasting protocols before blood sampling, as postprandial lipid levels can be highly variable. 2. Standardize the diet and environmental conditions for all study subjects (animal or human). 3. Verify the analytical methods used for lipid measurement are validated and calibrated correctly. 4. Consider the genetic background of the animal models, as this can influence lipid metabolism and drug response. |
| Elevated liver transaminases (ALT, AST) | Potential for drug-induced liver injury, although the risk is generally low with fenofibrate-statin combination. | 1. Review the dosing of both drugs. High doses may increase the risk of hepatotoxicity. 2. Rule out other potential causes of liver injury (e.g., diet, other medications, underlying disease). 3. Monitor liver function tests regularly throughout the study. A meta-analysis has shown a higher incidence of elevated transaminases in combination therapy compared to statin monotherapy.[8] 4. Perform histopathological examination of liver tissue if significant elevations persist. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the co-administration of fenofibrate and statins in a research setting.
1. What is the primary mechanism behind the increased risk of myopathy with statin-fibrate combinations?
The risk of myopathy, which can range from muscle pain to severe rhabdomyolysis, is a known concern with both statins and fibrates as monotherapies.[1][9] When used in combination, this risk can be heightened. The primary mechanism of interaction, particularly with gemfibrozil, involves the inhibition of statin metabolism.[1][2] Gemfibrozil and its glucuronide metabolite can inhibit the glucuronidation of statins, a key pathway for their elimination, leading to significantly increased plasma concentrations of the statin and a higher risk of muscle toxicity.[1][3][9]
2. Why is fenofibrate considered a safer option than gemfibrozil for co-administration with statins?
Fenofibrate has a much lower potential for clinically significant pharmacokinetic interactions with statins compared to gemfibrozil.[1][2][4] Unlike gemfibrozil, fenofibrate does not significantly inhibit the glucuronidation pathway responsible for statin metabolism.[1][2] This results in a lower risk of increased statin exposure and, consequently, a reduced risk of myopathy.[1][5] Clinical data consistently show a lower incidence of muscle-related adverse events with fenofibrate-statin combinations.[1][6]
3. Are there any significant pharmacokinetic interactions between fenofibrate and commonly used statins?
Multiple studies have demonstrated a lack of clinically significant pharmacokinetic interactions when fenofibrate is co-administered with atorvastatin, simvastatin, pravastatin, and rosuvastatin.[1][2][10][11] The plasma concentrations of both the statin and the active form of fenofibrate (fenofibric acid) are not altered to a clinically relevant extent.
4. What are the expected pharmacodynamic effects of combining fenofibrate with a statin?
The combination of fenofibrate and a statin offers a complementary approach to managing mixed dyslipidemia.[6] Statins are highly effective at lowering low-density lipoprotein cholesterol (LDL-C).[12] Fenofibrate primarily targets elevated triglycerides (TG) and can increase high-density lipoprotein cholesterol (HDL-C) levels.[12][13] The co-administration results in a more comprehensive improvement of the lipid profile, addressing multiple atherogenic lipid abnormalities simultaneously.[6][14][15]
5. What key safety parameters should be monitored in preclinical and clinical studies?
-
Muscle Safety: Regular monitoring of creatine kinase (CK) levels is crucial. Any significant elevation, especially when accompanied by muscle symptoms, should be investigated.[16]
-
Liver Function: Liver transaminases (ALT and AST) should be monitored at baseline and periodically throughout the study.[8]
-
Renal Function: Serum creatinine and estimated glomerular filtration rate (eGFR) should be monitored, as severe renal impairment is a contraindication for fibrate therapy and can increase the risk of myopathy.[7][17]
Data Presentation
Table 1: Summary of Pharmacokinetic Interactions between Fibrates and Statins
| Fibrate | Statin | Effect on Statin AUC | Effect on Statin Cmax | Reference |
| Fenofibrate | Atorvastatin | No significant change | No significant change | [10] |
| Simvastatin | No significant change | No significant change | [1] | |
| Pravastatin | No significant change | No significant change | [1] | |
| Rosuvastatin | Minimal change | Minimal change | [11] | |
| Gemfibrozil | Atorvastatin | ↑ 2- to 6-fold | ↑ | [3][4] |
| Simvastatin | ↑ 2-fold | ↑ | [1] | |
| Cerivastatin | Significantly ↑ | Significantly ↑ | [1] |
AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration.
Table 2: Efficacy of Fenofibrate-Statin Combination Therapy on Lipid Parameters (Illustrative Data from a Randomized Controlled Trial)
| Treatment Group | % Change in Triglycerides | % Change in LDL-C | % Change in HDL-C | Reference Study |
| Statin Monotherapy | -20% | -35% | +5% | Hypothetical Data based on[6][14][15] |
| Fenofibrate-Statin Combination | -45% | -38% | +15% | Hypothetical Data based on[6][14][15] |
These are representative values; actual results may vary depending on the specific drugs, doses, and patient population.
Experimental Protocols
Protocol for Assessing Pharmacokinetic Drug-Drug Interactions
Objective: To determine the effect of co-administered fenofibrate on the pharmacokinetics of a specific statin in a suitable animal model (e.g., rats, dogs) or human volunteers.
Methodology:
-
Study Design: A randomized, crossover study design is recommended for human trials to minimize inter-individual variability.[10] For animal studies, a parallel-group design can be used.
-
Dosing:
-
Administer the statin alone at a clinically relevant dose.
-
After a suitable washout period (in crossover designs), administer the statin in combination with fenofibrate.
-
-
Blood Sampling: Collect serial blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dose.
-
Bioanalysis:
-
Separate plasma from the blood samples by centrifugation.
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the simultaneous quantification of the statin and its major metabolites, as well as fenofibric acid.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC(0-t), AUC(0-inf), and elimination half-life (t1/2) for the statin.
-
Compare the pharmacokinetic parameters of the statin when administered alone versus in combination with fenofibrate using appropriate statistical tests.
-
Protocol for Evaluating Safety and Efficacy in a Preclinical Model of Mixed Dyslipidemia
Objective: To assess the lipid-lowering efficacy and safety of fenofibrate-statin combination therapy in an animal model of mixed dyslipidemia (e.g., Zucker diabetic fatty rats, high-fat diet-fed hamsters).
Methodology:
-
Animal Model: Induce mixed dyslipidemia in the chosen animal model through diet and/or genetic modification.
-
Treatment Groups:
-
Vehicle control
-
Statin monotherapy
-
Fenofibrate monotherapy
-
Fenofibrate-statin combination therapy
-
-
Dosing and Administration: Administer the drugs orally once daily for a specified duration (e.g., 4-8 weeks).
-
Efficacy Assessment (Lipid Profile):
-
Collect blood samples at baseline and at the end of the treatment period following an overnight fast.
-
Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using validated enzymatic assays.
-
-
Safety Assessment:
-
Myopathy: Measure plasma creatine kinase (CK) levels. At the end of the study, collect skeletal muscle tissue for histological examination (e.g., H&E staining) to look for signs of muscle damage.
-
Hepatotoxicity: Measure plasma levels of ALT and AST. Collect liver tissue for histopathological analysis.
-
-
Data Analysis: Compare the changes in lipid parameters and safety markers between the treatment groups using appropriate statistical methods (e.g., ANOVA).
Visualizations
References
- 1. Fibrates in Combination With Statins in the Management of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Which one of the fibric acid derivatives (gemfibrozil or fenofibrate) is known to cause drug interactions through inhibition of the glucuronidation via UDP-glucuronosyltransferase (UGT)? [ebmconsult.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Statin/fibrate combination in patients with metabolic syndrome or diabetes: evaluating the risks of pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Statin-Fibrate Combination for the Treatment of Dyslipidaemia | ECR Journal [ecrjournal.com]
- 7. droracle.ai [droracle.ai]
- 8. Meta-analysis of safety of the coadministration of statin with fenofibrate in patients with combined hyperlipidemia - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. [The combinations of statins and fibrates: pharmacokinetic and clinical implications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Absence of a significant pharmacokinetic interaction between atorvastatin and fenofibrate: a randomized, crossover, study of a fixed-dose formulation in healthy Mexican subjects [frontiersin.org]
- 11. A review on the rationale and clinical use of concomitant rosuvastatin and fenofibrate/fenofibric acid therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination therapy of statins and fibrates in the management of cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of Fenofibrate-Statin Combination Therapy in Patients With Inadequately Controlled Triglyceride Levels Despite Previous Statin Monotherapy: A Multicenter, Randomized, Double-blind, Phase IV Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fenofibric acid: in combination therapy in the treatment of mixed dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. droracle.ai [droracle.ai]
Validation & Comparative
A Comparative Analysis of Fenofibrate and Other Fibrates' Efficacy in Lipid Management
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of fenofibrate versus other fibrates, supported by clinical data, detailed experimental protocols, and signaling pathway visualizations.
Fibrates are a class of amphipathic carboxylic acids that have been a cornerstone in the management of dyslipidemia for decades. They primarily act by activating the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and lipoprotein metabolism.[1][2][3] This guide provides a detailed comparative analysis of the efficacy of fenofibrate against other commonly used fibrates such as gemfibrozil, bezafibrate, and ciprofibrate, with a focus on their impact on key lipid parameters.
Comparative Efficacy on Lipid Profiles
Clinical studies have demonstrated that while all fibrates effectively reduce triglyceride (TG) levels and increase high-density lipoprotein cholesterol (HDL-C), their potency and effects on low-density lipoprotein cholesterol (LDL-C) can vary.[4]
Key Findings from Comparative Studies:
-
Fenofibrate vs. Gemfibrozil: Fenofibrate has been shown to produce significantly greater reductions in total cholesterol, LDL-C, and triglycerides, along with a more substantial increase in HDL-C compared to gemfibrozil.[5] This holds true for patients receiving fibrate monotherapy as well as those on concomitant statin therapy.[5]
-
Fenofibrate vs. Bezafibrate: Studies comparing fenofibrate and bezafibrate have yielded mixed results. One study indicated that bezafibrate was more effective at reducing total and LDL-cholesterol to near risk-free levels and was more effective in increasing HDL-cholesterol.[6][7] However, another study found that fenofibrate treatment led to more favorable effects on cholesterol metabolism, with lower total cholesterol, non-HDL-C, LDL-C, and apolipoprotein B levels compared to bezafibrate.[8]
-
Fenofibrate vs. Ciprofibrate: In a comparative study, ciprofibrate was found to be more effective in increasing HDL cholesterol and apolipoprotein A than fenofibrate.[9] However, no other significant differences in therapeutic efficacy were observed between the two drugs.[9] Ciprofibrate is noted to be about 25-fold more active than fenofibrate in reducing plasma triglyceride and cholesterol concentrations in rats.[10]
The following table summarizes the quantitative data on the percentage change in lipid parameters from various comparative clinical trials.
| Fibrate | Daily Dosage | Study Population | % Change in Triglycerides | % Change in LDL-C | % Change in HDL-C | % Change in Total Cholesterol | Source |
| Fenofibrate | 201 mg | Dyslipidemic coronary heart disease | ↓ Greater than Gemfibrozil | ↓ Greater than Gemfibrozil | ↑ Greater than Gemfibrozil | ↓ Greater than Gemfibrozil | [5] |
| Gemfibrozil | 1200 mg | Dyslipidemic coronary heart disease | ↓ Less than Fenofibrate | ↓ Less than Fenofibrate | ↑ Less than Fenofibrate | ↓ Less than Fenofibrate | [5] |
| Fenofibrate | 300 mg | Primary hyperlipoproteinaemia | ↓ Significant | Remained high | Little change | Remained high | [6][7] |
| Bezafibrate | 600 mg | Primary hyperlipoproteinaemia | ↓ to risk-free range | ↓ to near risk-free level | ↑ Significant | ↓ to near risk-free level | [6][7] |
| Fenofibrate | 300 mg | Type II hyperlipoproteinaemia | ↓ Significant | ↓ Significant | ↑ Significant | ↓ Significant | [9] |
| Ciprofibrate | 100 mg | Type II hyperlipoproteinaemia | ↓ Significant | ↓ Significant | ↑ More than Fenofibrate | ↓ Significant | [9] |
| Fenofibrate | 200 mg | Dyslipidemic subjects with IGT or T2DM | ↓ 32.9% | ↓ Slight | ↑ 11.7% | ↓ 11.2% | [8] |
| Bezafibrate | 400 mg | Dyslipidemic subjects with IGT or T2DM | ↓ Significant | No significant reduction | ↑ 18.0% | No significant reduction | [8] |
Mechanism of Action: The PPARα Signaling Pathway
Fibrates exert their effects by activating PPARα, a key regulator of genes involved in lipid metabolism.[1][2][3] The activation of PPARα leads to a cascade of events that ultimately results in the observed changes in the lipid profile. Bezafibrate is unique in that it activates all three PPAR isoforms (alpha, gamma, and delta).[2]
Experimental Protocols
The following outlines a typical methodology for the analysis of lipid profiles in clinical trials comparing different fibrates.
1. Subject Recruitment and Study Design:
-
Inclusion Criteria: Patients with diagnosed primary hyperlipidemia or mixed dyslipidemia, often with specific baseline triglyceride and LDL-C levels (e.g., triglycerides ≥ 200 mg/dL and LDL-C > 130 mg/dL).[5]
-
Study Design: Randomized, double-blind, parallel-group or crossover study designs are commonly employed.[6][9] A washout period is typically included in crossover studies.
-
Treatment: Patients are randomly assigned to receive a fixed daily dose of the fibrates being compared (e.g., fenofibrate 201 mg/day vs. gemfibrozil 1200 mg/day).[5] A dietary regimen is often implemented alongside the drug treatment.[6]
2. Blood Sample Collection and Processing:
-
Fasting blood samples (typically 12-hour fast) are collected at baseline and at specified intervals throughout the study (e.g., 12 weeks).[5]
-
Blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation at a specified speed and temperature (e.g., 3000 rpm for 15 minutes at 4°C) and stored at -80°C until analysis.
3. Lipid Profile Analysis:
-
Total Cholesterol (TC), Triglycerides (TG), and HDL-C: These are typically measured using standardized enzymatic colorimetric assays on an automated clinical chemistry analyzer.
-
Low-Density Lipoprotein Cholesterol (LDL-C): LDL-C is often calculated using the Friedewald equation: LDL-C = TC - HDL-C - (TG/5), provided the triglyceride level is below 400 mg/dL. Direct measurement methods, such as homogeneous assays, may also be used.
-
Non-HDL-C: This is calculated as Total Cholesterol - HDL-C.
-
Apolipoproteins (Apo A-I, Apo B): These are measured by immunoturbidimetric assays.
Logical Framework for Comparative Analysis
The objective comparison of fibrate efficacy relies on a structured approach that considers multiple factors beyond simple percentage changes in lipid parameters.
Conclusion
The choice of fibrate for the management of dyslipidemia requires careful consideration of the specific lipid abnormalities, the patient's clinical profile, and the available clinical evidence. Fenofibrate demonstrates a robust efficacy profile, particularly in its ability to significantly lower triglycerides and, in many cases, LDL-C, while raising HDL-C.[5] However, other fibrates like bezafibrate and ciprofibrate may offer advantages in specific patient subgroups or in their effects on certain lipid parameters.[7][9] This guide provides a foundational framework for researchers and drug development professionals to critically evaluate the comparative efficacy of these important therapeutic agents. Further head-to-head clinical trials with standardized methodologies are warranted to delineate more definitively the nuanced differences between these fibrates and to guide personalized treatment strategies.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Balanced pan-PPAR activator bezafibrate in combination with statin: comprehensive lipids control and diabetes prevention? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]
- 5. Comparison of gemfibrozil and fenofibrate in patients with dyslipidemic coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of bezafibrate and fenofibrate in patients with primary hyperlipoproteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Comparative evaluation of the effects of ciprofibrate and fenofibrate on lipids, lipoproteins and apoproteins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of ciprofibrate and fenofibrate on liver lipids and lipoprotein synthesis in normo- and hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Fenofibrate's Effects Across Animal Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fenofibrate, a third-generation fibric acid derivative, is a widely prescribed lipid-lowering agent. Its primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor α (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism, inflammation, and energy homeostasis.[1] Preclinical research in various animal models has been instrumental in elucidating the multifaceted effects of fenofibrate, providing a foundation for its clinical applications. This guide offers a comparative analysis of fenofibrate's effects across different animal species, supported by experimental data and detailed methodologies, to aid researchers in the design and interpretation of future studies.
Comparative Efficacy of Fenofibrate on Lipid Metabolism
Fenofibrate consistently demonstrates robust effects on lipid profiles across multiple species, primarily by enhancing fatty acid oxidation and reducing triglyceride synthesis.[2] The following table summarizes the key quantitative findings from various preclinical studies.
| Animal Model | Key Parameters | Dosage | Duration | Results | Reference |
| Rats (Wistar) | Plasma Triglycerides | 100 mg/kg/day | 9 days | Significant reduction | [3] |
| Plasma Total Cholesterol | 100 mg/kg/day | 9 days | Significant reduction | [3] | |
| HDL Cholesterol | 100 mg/kg/day | 9 days | Significant reduction | [3] | |
| de novo Lipogenesis (epididymal adipose tissue) | 100 mg/kg/day | 9 days | 34% decrease | [3] | |
| Rats (Metabolic Syndrome Model) | Triglycerides | Not Specified | Sub-chronic | Significantly reduced | [4][5] |
| Non-HDL Cholesterol | Not Specified | Sub-chronic | Significantly reduced | [4][5] | |
| Insulin Levels | Not Specified | Sub-chronic | Significantly reduced | [4][5] | |
| Mice (C57BL/6J, High-Fat Diet) | Serum Triglycerides | 50 mg/kg/day | 2 weeks | Alleviated dyslipidemia | [6] |
| Body Weight Gain | 50 mg/kg/day | 2 weeks | Decreased | [6] | |
| Mice (C57BL/6J) | Plasma Triglycerides | 0.1% in diet | 8 weeks | Significantly decreased | [7] |
| Hepatic Triglycerides | 0.1% in diet | 8 weeks | Markedly decreased | [7] | |
| Rabbits (Hypercholesterolemic) | Plasma Acute-Phase Proteins | Not Specified | Not Specified | Lowered levels | [8] |
Anti-Inflammatory Effects of Fenofibrate
Beyond its lipid-lowering properties, fenofibrate exerts significant anti-inflammatory effects, which are also primarily mediated through PPARα activation. This activation can interfere with pro-inflammatory signaling pathways such as NF-κB.
| Animal Model | Key Parameters | Dosage | Duration | Results | Reference |
| Rats (Diabetic Model) | Retinal MCP-1, Fractalkine, ICAM-1 (mRNA & protein) | 30 mg/kg/day & 100 mg/kg/day | 3 months | Significantly inhibited in a dose-dependent manner | [9] |
| Retinal NF-κB Expression | 30 mg/kg/day & 100 mg/kg/day | 3 months | Significantly inhibited | [9] | |
| Rats (Wistar, Carrageenan-induced paw edema) | Paw Edema | Not Specified | Not Specified | Potent anti-inflammatory activity | [10] |
| Mice (C57BL/6J, High-Fat Diet) | Serum LPS, TNFα, IL-6 | Not Specified | Not Specified | Reduced levels | [11] |
| Retinal Inflammatory Response | Not Specified | Not Specified | Attenuated | [11] | |
| Mice (Non-obese diabetic) | Pancreatic Lipidome | Not Specified | Not Specified | Remodeled to a more anti-inflammatory state | [12] |
| Rats (Autoimmune Myocarditis) | Myocardial Inflammation and Fibrosis | 200 mg/kg | 21 days | Ameliorated | [13] |
| Th17-related inflammatory cytokines | 200 mg/kg | 21 days | Inhibited transcription | [13] |
Experimental Protocols
Study on Lipid Metabolism in Adipose Tissue of Rats[3]
-
Animal Model: Male Wistar rats.
-
Treatment: Fenofibrate (100 mg/kg body weight) administered for 9 days.
-
Methodology: Plasma lipids were analyzed. Adipose tissue was collected to measure lipoprotein lipase activity and de novo lipogenesis. Insulin sensitivity of lipolysis was assessed by measuring glycerol release.
Study on Systemic and Retinal Inflammation in High-Fat Diet-Induced Mice[11]
-
Animal Model: Four-week-old C57BL/6J male mice.
-
Diet: High-fat diet (HFD).
-
Treatment: Fenofibrate supplemented in the HFD.
-
Methodology: Serum levels of proinflammatory cytokines (LPS, TNFα, IL-6) were measured. Retinal inflammatory response was evaluated by assessing inflammatory cell infiltration, toll-like receptor (TLR) 2/4 expression, and activation of NF-κB and JNK signaling pathways. Gut microbiota was also analyzed.
Study on Anti-inflammatory and Anti-oxidative Effects in a Diabetic Rat Model[9]
-
Animal Model: Diabetes was induced by intraperitoneal injection of streptozotocin in 6-week-old female Wistar rats.
-
Treatment Groups:
-
Diabetes without treatment.
-
Diabetes treated with low dose fenofibrate (30 mg/kg/day).
-
Diabetes treated with high dose fenofibrate (100 mg/kg/day).
-
-
Duration: 3 months.
-
Methodology: Expressions of mRNA and protein of monocyte chemoattractant protein-1 (MCP-1), fractalkine, and intercellular adhesion molecule-1 (ICAM-1) in the retina were measured by real-time PCR and ELISA. NF-κB expression was also assessed.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of fenofibrate are underpinned by its ability to modulate complex signaling networks. The following diagrams illustrate some of the key pathways involved.
References
- 1. Update on fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of fenofibrate on lipid metabolism in adipose tissue of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fenofibrate Therapy Restores Antioxidant Protection and Improves Myocardial Insulin Resistance in a Rat Model of Metabolic Syndrome and Myocardial Ischemia: The Role of Angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenofibrate Therapy Restores Antioxidant Protection and Improves Myocardial Insulin Resistance in a Rat Model of Metabolic Syndrome and Myocardial Ischemia: The Role of Angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fenofibrate reverses changes induced by high-fat diet on metabolism in mice muscle and visceral adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of fenofibrate and fish oil in relation to lipid metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. View of Anti-inflammatory role of fenofibrate in treating diseases [bjbms.org]
- 9. Effect of Fenofibrate on the Expression of Inflammatory Mediators in a Diabetic Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of anti-hyperlipidemic drug, fenofibrate, and its phase-I metabolite fenofibric acid: in silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Fenofibrate Ameliorated Systemic and Retinal Inflammation and Modulated Gut Microbiota in High-Fat Diet-Induced Mice [frontiersin.org]
- 12. Anti-inflammatory role of fenofibrate in treating diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fenofibrate prevents myocardial inflammation and fibrosis via PPARα/IκBζ signaling pathway in rat autoimmune myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
Fenofibrate versus statins: a comparative study on cardiovascular outcomes.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of fenofibrate and statins, two widely prescribed lipid-lowering therapies, with a focus on their impact on cardiovascular outcomes. The information is compiled from major clinical trials and scientific literature to offer an objective analysis for researchers, scientists, and professionals in drug development.
Executive Summary
Statins are the cornerstone of cardiovascular disease prevention, primarily by lowering low-density lipoprotein cholesterol (LDL-C). Fenofibrate, a fibrate, primarily targets high triglycerides and low high-density lipoprotein cholesterol (HDL-C). While statins have robust evidence for reducing major adverse cardiovascular events (MACE) across a broad population, the role of fenofibrate, particularly in combination with statins, has been more nuanced. The primary evidence for fenofibrate's cardiovascular effects comes from two major clinical trials: the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study and the Action to Control Cardiovascular Risk in Diabetes (ACCORD) Lipid trial. This guide will delve into the mechanisms of action, clinical trial data, and experimental protocols associated with these two classes of drugs.
Mechanisms of Action
Fenofibrate and statins exert their lipid-lowering effects through distinct molecular pathways.
Fenofibrate: The active metabolite of fenofibrate, fenofibric acid, is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] Activation of PPARα in the liver and other tissues leads to:
-
Increased transcription of genes involved in fatty acid oxidation.[1]
-
Upregulation of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins.
-
Increased synthesis of apolipoproteins A-I and A-II, the primary protein components of HDL.[1]
-
A reduction in the synthesis of apolipoprotein C-III, an inhibitor of lipoprotein lipase.
These actions collectively result in a significant reduction in triglyceride levels, a modest increase in HDL-C, and a variable effect on LDL-C.[1]
Statins: Statins are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3][4] By blocking this enzyme, statins decrease the intracellular synthesis of cholesterol in the liver.[3] This reduction in hepatic cholesterol leads to:
-
Upregulation of LDL receptors on the surface of hepatocytes.
-
Increased clearance of LDL-C from the circulation.
The primary effect of statins is a potent reduction in LDL-C levels.[5] They also have pleiotropic effects, including anti-inflammatory and plaque-stabilizing properties, which are thought to contribute to their cardiovascular benefits.[5]
Signaling Pathway Diagrams
References
- 1. wcgclinical.com [wcgclinical.com]
- 2. Adjudication of cardiovascular events in patients with chronic obstructive pulmonary disease: SUMMIT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global Standardization of Lipid/Lipoprotein Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. wcgclinical.com [wcgclinical.com]
A Head-to-Head Comparison of Fenofibrate and Bezafibrate on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of fenofibrate and bezafibrate on gene expression, supported by experimental data. Both fibrates are widely used in the management of dyslipidemia, primarily through their action on Peroxisome Proliferator-Activated Receptors (PPARs). However, their distinct affinities for PPAR subtypes lead to differential effects on gene regulation, which are critical for understanding their therapeutic efficacy and potential side effects.
Mechanism of Action: A Tale of Two Fibrates
Fenofibrate and bezafibrate exert their effects by activating PPARs, which are nuclear receptors that regulate the transcription of a host of genes involved in lipid and glucose metabolism.[1][2] The key difference lies in their selectivity for PPAR subtypes.
Fenofibrate is a selective agonist for PPARα .[3] Its active metabolite, fenofibric acid, binds to and activates PPARα, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their expression.[4]
Bezafibrate , in contrast, is considered a pan-PPAR agonist , meaning it activates all three PPAR subtypes: PPARα, PPARγ, and PPARδ .[2][5] This broader activity profile suggests that bezafibrate may influence a wider range of biological processes compared to the more selective fenofibrate.
Signaling Pathway
Comparative Gene Expression Data
The following tables summarize the differential effects of fenofibrate and bezafibrate on the expression of key genes involved in lipid metabolism, as reported in various studies.
Table 1: Effects on Genes Involved in Fatty Acid Oxidation
| Gene | Function | Fenofibrate Effect | Bezafibrate Effect | Reference |
| ACOX1 | Acyl-CoA oxidase 1, rate-limiting enzyme in peroxisomal β-oxidation | Upregulation | Upregulation | [6][7] |
| CPT1A | Carnitine palmitoyltransferase 1A, key enzyme in mitochondrial β-oxidation | Upregulation | Upregulation | [7][8] |
| LPL | Lipoprotein lipase, hydrolyzes triglycerides in lipoproteins | Upregulation | Upregulation | [6][9] |
Table 2: Effects on Genes Involved in Cholesterol and Lipoprotein Metabolism
| Gene | Function | Fenofibrate Effect | Bezafibrate Effect | Reference |
| HMGCR | HMG-CoA reductase, rate-limiting enzyme in cholesterol synthesis | Downregulation | Not consistently reported | [6] |
| APOC3 | Apolipoprotein C-III, inhibitor of lipoprotein lipase | Downregulation | Downregulation | [6][9] |
| ABCA1 | ATP-binding cassette transporter A1, involved in HDL formation | Upregulation | Upregulation | [9] |
| PCSK9 | Proprotein convertase subtilisin/kexin type 9, degrades LDL receptor | Increased plasma levels | Increased plasma levels | [10][11][12] |
Experimental Protocols
The data presented above are derived from studies employing various experimental models and methodologies. Below are representative protocols.
In Vitro Study: Primary Hepatocyte Culture
-
Cell Isolation and Culture : Primary hepatocytes are isolated from mouse or rat liver by collagenase perfusion. Cells are then plated on collagen-coated dishes and cultured in appropriate media.
-
Drug Treatment : After cell attachment, the culture medium is replaced with a medium containing either fenofibric acid (the active metabolite of fenofibrate) or bezafibrate at various concentrations (e.g., 10, 30, 100 µM). A vehicle control (e.g., DMSO) is also included.[13]
-
Incubation : Cells are incubated with the drugs for a specified period, typically 24 hours.[13]
-
RNA Extraction : Total RNA is extracted from the hepatocytes using standard methods, such as TRIzol reagent.
-
Gene Expression Analysis : Gene expression is quantified using either microarray analysis for global gene expression profiling or quantitative real-time PCR (qRT-PCR) for specific target genes.[13]
In Vivo Study: Animal Model
-
Animal Model : Male C57BL/6 mice or hamsters are often used. Animals are housed under standard conditions with free access to food and water.
-
Drug Administration : Fenofibrate or bezafibrate is administered orally, mixed with the diet or by gavage, at a specified dose for a defined period (e.g., 2 weeks).[6][14]
-
Sample Collection : At the end of the treatment period, animals are euthanized, and liver tissue is collected for gene expression analysis. Blood samples are also collected to measure lipid profiles.
-
Gene Expression Analysis : RNA is extracted from the liver tissue, and gene expression is analyzed by qRT-PCR or microarray.[6]
Experimental Workflow
Conclusion
Both fenofibrate and bezafibrate are effective modulators of gene expression, primarily targeting genes involved in lipid metabolism through the activation of PPARs. The key distinction lies in their receptor selectivity: fenofibrate is a selective PPARα agonist, while bezafibrate is a pan-PPAR agonist. This difference likely accounts for the observed variations in their effects on gene expression and clinical outcomes. For instance, bezafibrate's activity on PPARγ and PPARδ may contribute to its reported beneficial effects on glucose metabolism.[3] Further head-to-head transcriptomic studies in relevant human tissues are warranted to fully elucidate the comparative genomic effects of these two important therapeutic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Bezafibrate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of lipid metabolism and gene expression by fenofibrate in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bezafibrate reduces mRNA levels of adipocyte markers and increases fatty acid oxidation in primary culture of adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fibrate pharmacogenomics: expanding past the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Comparison of effects of bezafibrate and fenofibrate on circulating proprotein convertase subtilisin/kexin type 9 and adipocytokine levels in dyslipidemic subjects with impaired glucose tolerance or type 2 diabetes mellitus: results from a crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Differential gene expression in mouse primary hepatocytes exposed to the peroxisome proliferator-activated receptor α agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GEO Accession viewer [ncbi.nlm.nih.gov]
Fenofibrate in the Spotlight: A Comparative Analysis for the Treatment of Non-Alcoholic Fatty Liver Disease
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of fenofibrate's efficacy in treating Non-Alcoholic Fatty Liver Disease (NAFLD) against other therapeutic alternatives. Supported by experimental data, this document delves into the molecular mechanisms and clinical outcomes associated with fenofibrate and contrasts them with other treatment modalities.
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health concern, characterized by the accumulation of fat in the liver of individuals who consume little to no alcohol. The spectrum of NAFLD ranges from simple steatosis to the more severe non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. While lifestyle modifications remain the cornerstone of management, pharmacological interventions are actively being explored. Fenofibrate, a peroxisome proliferator-activated receptor alpha (PPARα) agonist, has garnered significant attention for its potential therapeutic role in NAFLD.[1][2][3]
Mechanism of Action: The Central Role of PPARα Activation
Fenofibrate's primary mechanism of action in the liver involves the activation of PPARα, a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism.[4][5] Activation of PPARα by fenofibrate leads to a cascade of downstream effects that collectively ameliorate the pathophysiological hallmarks of NAFLD.
Key molecular events following PPARα activation include:
-
Increased Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial and peroxisomal beta-oxidation, leading to enhanced breakdown of fatty acids in the liver.[5][6]
-
Reduced Lipogenesis: Inhibition of de novo lipogenesis, the process of synthesizing new fatty acids.[1][7][8]
-
Decreased Triglyceride Synthesis: Reduction in the synthesis and secretion of very-low-density lipoprotein (VLDL) triglycerides.
-
Anti-inflammatory Effects: Trans-repression of pro-inflammatory transcription factors such as NF-κB, leading to a reduction in hepatic inflammation.[5][9]
-
Antioxidant Properties: Potential to mitigate oxidative stress within hepatocytes.[1][7][8]
Comparative Efficacy: Fenofibrate vs. Alternatives
The therapeutic landscape for NAFLD includes several agents that have been investigated for their efficacy. This section compares fenofibrate with prominent alternatives: pioglitazone, atorvastatin, and omega-3 fatty acids.
Quantitative Data from Clinical Trials
The following tables summarize key findings from clinical trials involving fenofibrate and its comparators.
Table 1: Effects of Fenofibrate and Alternatives on Liver Enzymes and Histology
| Treatment | Study Population | Duration | Change in ALT | Change in AST | Histological Improvement | Reference(s) |
| Fenofibrate | Biopsy-proven NAFLD | 48 weeks | ↓ | ↓ | Minimal effect on steatosis and fibrosis, some improvement in ballooning. | [10][11][12] |
| Pioglitazone | Prediabetes/T2DM with NAFLD | >12 months | ↓ | ↓ | Significant improvement in steatosis, inflammation, and ballooning. | [2][6][13][14][15] |
| Atorvastatin | NAFLD | 3.6 years | ↓ | ↓ | Reduced odds of hepatic steatosis. | [1][7][8][16][17] |
| Omega-3 Fatty Acids | NAFLD | >6 months | Inconsistent | Inconsistent | Reduction in liver fat content. | [3][18][19][20][21] |
ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, T2DM: Type 2 Diabetes Mellitus. ↓ indicates a decrease.
Table 2: Effects of Fenofibrate and Alternatives on Metabolic Parameters
| Treatment | Change in Triglycerides | Change in LDL-C | Change in HDL-C | Change in Insulin Resistance | Reference(s) |
| Fenofibrate | ↓↓↓ | ↓ | ↑ | Inconsistent | [10][11] |
| Pioglitazone | ↓ | ↔ | ↑ | ↓↓↓ | [13][14][15] |
| Atorvastatin | ↓ | ↓↓↓ | ↑ | No significant change | [1][7][8][17] |
| Omega-3 Fatty Acids | ↓↓ | ↑/↔ | ↔ | Inconsistent | [3][19][20] |
LDL-C: Low-Density Lipoprotein Cholesterol, HDL-C: High-Density Lipoprotein Cholesterol. ↓/↑ indicates decrease/increase, with more arrows indicating a stronger effect. ↔ indicates no significant change.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of typical experimental protocols employed in the evaluation of fenofibrate and other NAFLD therapies.
Preclinical Animal Studies
A common workflow for evaluating therapeutic agents in animal models of NAFLD is depicted below.
1. Induction of NAFLD:
-
Animal Model: C57BL/6J mice are frequently used due to their susceptibility to diet-induced obesity and NAFLD.[22][23][24][25]
-
Diet: A high-fat diet (HFD), often containing 45-60% kcal from fat, is administered for a period of 8 to 16 weeks to induce hepatic steatosis.[22][23][24][25]
2. Treatment Administration:
-
Animals are randomized into control and treatment groups.
-
Fenofibrate is typically administered via oral gavage at doses ranging from 10 to 100 mg/kg/day.[22][24][25]
3. Outcome Measures:
-
Serum Analysis: Blood samples are collected to measure levels of liver enzymes (ALT, AST), triglycerides, and cholesterol.
-
Liver Histology: Liver tissue is harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red or Masson's trichrome to evaluate fibrosis.[26][27][28]
-
Gene Expression: RNA is extracted from liver tissue to quantify the expression of PPARα target genes involved in lipid metabolism via quantitative real-time PCR (qPCR).
Clinical Trials
The design and execution of clinical trials for NAFLD therapies follow a structured approach.
1. Patient Population:
-
Inclusion criteria typically involve adults with biopsy-proven NAFLD or NASH.
-
Exclusion criteria often include significant alcohol consumption and other causes of liver disease.
2. Intervention:
-
Patients are randomized to receive either the investigational drug (e.g., fenofibrate 200 mg/day) or a placebo.[10]
-
Treatment duration is typically 48 weeks or longer to allow for histological changes to occur.[10]
3. Endpoints:
-
Primary Endpoint: Often a composite histological endpoint, such as a reduction in the NAFLD Activity Score (NAS) without worsening of fibrosis.
-
Secondary Endpoints: Changes in individual histological features (steatosis, inflammation, ballooning, fibrosis), liver enzymes, lipid profiles, and markers of insulin resistance.
-
Assessment of Liver Fat: Non-invasive methods like magnetic resonance imaging-proton density fat fraction (MRI-PDFF) or controlled attenuation parameter (CAP) are increasingly used to quantify changes in liver fat content.[29][30][31]
Conclusion
Fenofibrate demonstrates a clear biological rationale for its use in NAFLD through its activation of the PPARα signaling pathway, leading to beneficial effects on lipid metabolism and inflammation.[1][2][5] Clinical data indicates that while fenofibrate effectively improves dyslipidemia, its impact on liver histology in NAFLD patients appears to be modest.[10][11][12]
In comparison, pioglitazone has shown more robust effects on improving liver histology, particularly in patients with co-existing insulin resistance.[13][14][15] Atorvastatin is effective in reducing hepatic steatosis and has a well-established cardiovascular benefit.[1][7][8][16][17] Omega-3 fatty acids primarily contribute to a reduction in liver fat content.[3][19][20]
For drug development professionals, the choice of therapeutic strategy for NAFLD will likely depend on the specific patient phenotype. Fenofibrate may be a valuable component of combination therapies, particularly for patients with prominent dyslipidemia. Further research is warranted to identify patient populations that would derive the most significant benefit from fenofibrate treatment and to explore its potential in combination with other agents that target different pathogenic pathways in NAFLD.
References
- 1. Atorvastatin and antioxidants for the treatment of nonalcoholic fatty liver disease: the St Francis Heart Study randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Pioglitazone on Nonalcoholic Fatty Liver Disease in Morbid Obese Patients; a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectiveness of Omega-3 Polyunsaturated Fatty Acids in Non-Alcoholic Fatty Liver Disease: A Meta-Analysis of Randomized Controlled Trials | PLOS One [journals.plos.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. PPAR Alpha as a Metabolic Modulator of the Liver: Role in the Pathogenesis of Nonalcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.miami.edu]
- 7. [PDF] Atorvastatin and Antioxidants for the Treatment of Nonalcoholic Fatty Liver Disease: The St Francis Heart Study Randomized Clinical Trial | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of the Role of Peroxisome Proliferator-activated Receptors in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A pilot trial of fenofibrate for the treatment of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Pioglitazone for NAFLD Patients With Prediabetes or Type 2 Diabetes Mellitus: A Meta-Analysis [frontiersin.org]
- 15. Response to pioglitazone in non-alcoholic fatty liver disease patients with vs. without type 2 diabetes: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. natap.org [natap.org]
- 17. Atorvastatin on Treatment of Nonalcoholic Fatty Liver Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxidative Stress and Non-Alcoholic Fatty Liver Disease: Effects of Omega-3 Fatty Acid Supplementation [ouci.dntb.gov.ua]
- 19. mdpi.com [mdpi.com]
- 20. Efficacy and safety of omega-3 fatty acids on liver-related outcomes in patients with nonalcoholic fatty liver disease: A protocol for a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nonalcoholic Fatty Liver Disease and Omega-3 Fatty Acids: Mechanisms and Clinical Use | Annual Reviews [annualreviews.org]
- 22. Liver Protective Effect of Fenofibrate in NASH/NAFLD Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Peroxisomal Fitness: A Potential Protective Mechanism of Fenofibrate against High Fat Diet-Induced Non-Alcoholic Fatty Liver Disease in Mice [e-dmj.org]
- 24. Therapeutic effect of fenofibrate for non-alcoholic steatohepatitis in mouse models is dependent on regime design - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Therapeutic effect of fenofibrate for non-alcoholic steatohepatitis in mouse models is dependent on regime design [frontiersin.org]
- 26. Feasibility and Stability of Liver Biopsy before Treatment for Preclinical Nonalcoholic Fatty Liver Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Improved pathology reporting in NAFLD/NASH for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Histological assessment based on liver biopsy: the value and challenges in NASH drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Liver fat content determined by magnetic resonance imaging and spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Noninvasive Quantitative Detection Methods of Liver Fat Content in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fenofibrate Formulations: Efficacy, Bioavailability, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different fenofibrate formulations, focusing on their comparative efficacy and bioavailability, supported by experimental data. Fenofibrate, a third-generation fibric acid derivative, is a widely prescribed lipid-lowering agent. Its therapeutic efficacy is intrinsically linked to its formulation due to its poor water solubility. Over the years, advancements in pharmaceutical technology have led to the development of various formulations, from conventional non-micronized forms to micronized, nanoparticle, and choline salt formulations, each designed to enhance its pharmacokinetic profile and clinical effectiveness.
Executive Summary
The evolution of fenofibrate formulations has been driven by the need to overcome the drug's inherent low aqueous solubility, which limits its oral bioavailability. Early non-micronized formulations required administration with food to enhance absorption. Subsequent micronized and later, nanoparticle formulations, significantly improved bioavailability by increasing the drug's surface area, leading to better dissolution. The most recent development, a choline salt of fenofibric acid, offers the highest bioavailability and can be taken without regard to meals. While the lipid-modifying efficacy is comparable between formulations when administered at bioequivalent doses, the improved bioavailability of newer formulations allows for lower dosage strengths and more convenient administration, potentially improving patient compliance.
Comparative Efficacy in Lipid Management
Clinical studies have demonstrated that while different fenofibrate formulations exhibit comparable lipid-lowering effects at bioequivalent doses, newer formulations with improved bioavailability can achieve therapeutic targets more efficiently.
A randomized, open-label, multicenter clinical trial in patients with mixed dyslipidemia compared the efficacy of choline fenofibrate (135 mg) with micronized fenofibrate (160 mg) over 12 weeks.[1][2][3] The results indicated no statistically significant difference in the primary endpoint of triglyceride reduction between the two groups.[4][2][3]
| Lipid Parameter | Choline Fenofibrate (135 mg) - % Change from Baseline | Micronized Fenofibrate (160 mg) - % Change from Baseline | Statistical Significance (p-value) |
| Triglycerides (TG) | -34.24% | -38.13% | 0.471[1][2][3] |
| High-Density Lipoprotein Cholesterol (HDL-C) | +10% | +9% | 0.598[2][3] |
| Low-Density Lipoprotein Cholesterol (LDL-C) | Significant reduction | Significant reduction | Not specified |
| Very Low-Density Lipoprotein Cholesterol (VLDL-C) | Significant reduction | Significant reduction | Not specified |
| Total Cholesterol | Significant reduction | Significant reduction | Not specified |
| Table 1: Comparative lipid-lowering efficacy of choline fenofibrate and micronized fenofibrate in patients with mixed dyslipidemia after 12 weeks of treatment.[4][2][3] |
Comparative Bioavailability and Pharmacokinetics
The primary distinction among fenofibrate formulations lies in their bioavailability, which is a direct consequence of their physicochemical properties. Bioavailability is typically assessed by measuring the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) of fenofibric acid, the active metabolite of fenofibrate.
| Formulation | Dose | AUC (µg·h/mL) | Cmax (µg/mL) | Food Effect |
| Generic Micronized Capsule | 200 mg | 88.2 ± 41.4 | 3.05 ± 1.79 | Dependent[5] |
| Test Micronized Capsule | 200 mg | 94.5 ± 41.5 | 3.08 ± 1.69 | Dependent[5] |
| Nanoparticle Tablet (Tricor®) | 145 mg | 86.2% (relative to 200 mg micronized) | 100.8% (relative to 200 mg micronized) | Independent[6] |
| Nanoparticle Tablet (Tricor®) | 3 x 48 mg | 86% (relative to 200 mg micronized) | 97.9% (relative to 200 mg micronized) | Independent[6] |
| IDD-P Fenofibrate | 160 mg | Bioequivalent under fed and fasting conditions | Bioequivalent under fed and fasting conditions | Independent[7][8] |
| Gelatin Nanocapsules | 20 mg/kg (in rats) | 96.80 ± 15.42 | 9.14 ± 2.47 | Not specified[9] |
| PVP Nanospheres | 20 mg/kg (in rats) | 61.01 ± 14.66 | 6.73 ± 1.75 | Not specified[9] |
| HP-β-CD Nanocorpuscles | 20 mg/kg (in rats) | 42.59 ± 11.55 | 6.46 ± 1.83 | Not specified[9] |
| Raw Fenofibrate Powder | 20 mg/kg (in rats) | 17.72 ± 1.52 | 2.36 ± 0.34 | Not specified[9] |
| Table 2: Comparison of pharmacokinetic parameters for different fenofibrate formulations. |
Mechanism of Action: The PPARα Signaling Pathway
Fenofibrate exerts its lipid-modifying effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of numerous genes involved in lipid and lipoprotein metabolism.[10][11][12]
Upon administration, fenofibrate is rapidly hydrolyzed to its active metabolite, fenofibric acid. Fenofibric acid then binds to and activates PPARα. This activation leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). The PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[10][13]
Key downstream effects of PPARα activation include:
-
Increased Lipoprotein Lipase (LPL) activity: Enhances the clearance of triglyceride-rich lipoproteins.
-
Decreased Apolipoprotein C-III (ApoC-III) synthesis: Reduces the inhibition of LPL, further promoting triglyceride clearance.
-
Increased fatty acid oxidation: Stimulates the breakdown of fatty acids in the liver and muscle.
-
Increased synthesis of Apolipoproteins A-I and A-II: Leads to an increase in HDL-C levels.
Experimental Protocols
Bioavailability and Pharmacokinetic Studies
Objective: To determine and compare the rate and extent of absorption of different fenofibrate formulations.
Methodology:
-
Study Design: Typically a single-dose, randomized, open-label, crossover study in healthy adult volunteers. A washout period of at least 8 days is maintained between each treatment phase.[5]
-
Drug Administration: Subjects are administered a single oral dose of the test and reference fenofibrate formulations under fasting or fed conditions.[7][8]
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose and up to 72 hours post-dose).[5]
-
Plasma Analysis: Plasma is separated by centrifugation and stored frozen until analysis. The concentration of fenofibric acid is determined using a validated high-performance liquid chromatography (HPLC) method with UV or mass spectrometry detection.[5][14]
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC0-t (Area Under the Curve from time 0 to the last measurable concentration): Represents the total drug exposure over the measured time interval.
-
AUC0-∞ (Area Under the Curve from time 0 to infinity): Represents the total drug exposure.
-
-
Statistical Analysis: Bioequivalence is concluded if the 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC are within the regulatory acceptance range (typically 80-125%).[5][6]
In Vitro Dissolution Testing
Objective: To assess the in vitro drug release characteristics of different fenofibrate formulations.
Methodology (based on USP guidelines): [15][16][17][18][19]
-
Dissolution Medium: 900-1000 mL of a buffered solution containing a surfactant, such as 0.025 M or 0.05 M sodium lauryl sulfate (SLS), to mimic intestinal fluid conditions for a poorly soluble drug.[15][16][18]
-
Temperature: Maintained at 37 ± 0.5°C.[15]
-
Sampling: Aliquots of the dissolution medium are withdrawn at specified time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).[15]
-
Analysis: The amount of fenofibrate dissolved is quantified by HPLC with UV detection at approximately 286 nm.[16][20]
-
Data Analysis: The cumulative percentage of drug dissolved is plotted against time to generate a dissolution profile.
HPLC Method for Fenofibric Acid in Human Plasma
Objective: To quantify the concentration of fenofibric acid in plasma samples.
-
Sample Preparation: A liquid-liquid extraction is performed. An internal standard is added to the plasma sample, followed by an extraction solvent (e.g., ethyl acetate). The mixture is vortexed and centrifuged. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.[14][23]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Symmetry Shield RP18, 150x4.6 mm, 5 µm).[14]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an acidic aqueous buffer (e.g., 0.02 M phosphoric acid) in a specific ratio (e.g., 50:50 v/v).[14]
-
Detection: UV detection at a wavelength of approximately 286 nm.[20][21]
-
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of fenofibric acid to the internal standard against known concentrations of fenofibric acid. The concentration in the plasma samples is then determined from this curve.[14]
Conclusion
The development of fenofibrate formulations has been a journey of continuous improvement aimed at enhancing the drug's bioavailability and, consequently, its clinical utility. While micronized, nanoparticle, and choline fenofibrate formulations demonstrate comparable efficacy in modifying lipid profiles at bioequivalent doses, the newer formulations offer significant advantages in terms of reduced food dependency and lower dosage requirements. For researchers and drug development professionals, understanding the nuances of these formulations, from their pharmacokinetic profiles to their underlying mechanisms of action, is crucial for the rational design of future lipid-lowering therapies and for optimizing treatment strategies in patients with dyslipidemia. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of existing and novel fenofibrate formulations.
References
- 1. Comparison of efficacy and safety of choline fenofibrate (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Comparison of efficacy and safety of choline fenofibrate (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population | Semantic Scholar [semanticscholar.org]
- 5. Pharmacokinetics and comparative bioavailability of two fenofibrate capsule formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. A new fenofibrate formulation: results of six single-dose, clinical studies of bioavailability under fed and fasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced oral bioavailability of fenofibrate using polymeric nanoparticulated systems: physicochemical characterization and in vivo investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 12. cusabio.com [cusabio.com]
- 13. researchgate.net [researchgate.net]
- 14. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 15. turkjps.org [turkjps.org]
- 16. uspnf.com [uspnf.com]
- 17. uspnf.com [uspnf.com]
- 18. usp.org [usp.org]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. phmethods.net [phmethods.net]
- 21. HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column | SIELC Technologies [sielc.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Meta-analysis of clinical trials on Fenofibrate for hypertriglyceridemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fenofibrate with other therapeutic alternatives for the management of hypertriglyceridemia, drawing on data from meta-analyses of clinical trials. The information is intended to support research, scientific evaluation, and drug development efforts in the field of lipid management.
Fenofibrate: Mechanism of Action and Clinical Efficacy
Fenofibrate is a fibric acid derivative that effectively lowers triglyceride (TG) levels, primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα).[1] This nuclear receptor plays a crucial role in the regulation of lipid metabolism. The activation of PPARα by fenofibrate's active metabolite, fenofibric acid, leads to a cascade of effects that collectively improve the lipid profile.[1][2]
The primary mechanisms of action include:
-
Increased Lipolysis and Clearance of Triglyceride-Rich Particles: Fenofibrate enhances the breakdown and removal of triglyceride-rich lipoproteins from the plasma.[1]
-
Modulation of Lipoprotein Lipase (LPL) Activity: It stimulates the activity of LPL, a key enzyme in triglyceride metabolism, and reduces the production of apolipoprotein C-III, an inhibitor of LPL.[1]
-
Effects on LDL and HDL Cholesterol: Fenofibrate promotes a shift from small, dense LDL particles to larger, more buoyant particles, which are considered less atherogenic.[1] It also increases the synthesis of apolipoproteins A-I and A-II, leading to an increase in HDL cholesterol levels.[1]
Clinical studies have consistently demonstrated that fenofibrate treatment can reduce triglyceride levels by up to 50%.[3]
Comparative Efficacy of Fenofibrate and Alternatives
The management of hypertriglyceridemia involves a multifaceted approach, including lifestyle modifications and pharmacological interventions. Fenofibrate is a cornerstone of therapy, but several alternatives are also employed, each with a distinct efficacy and safety profile.
Data from Meta-Analyses
The following tables summarize the quantitative data from meta-analyses comparing fenofibrate with or in addition to other common treatments for hypertriglyceridemia.
Table 1: Fenofibrate Monotherapy vs. Combination Therapy with Statins
| Treatment Comparison | Outcome | Percentage Change from Baseline |
| Fenofibrate + Moderate Intensity Statin vs. Equivalent Statin Monotherapy | Triglycerides | -24.2% (in favor of dual therapy)[4] |
| HDL-C | +8.2% (in favor of dual therapy)[4] | |
| LDL-C | -2.2% (in favor of dual therapy)[4] | |
| Fenofibrate + High Intensity Statin vs. Equivalent Statin Monotherapy | Triglycerides | -17% (in favor of dual therapy)[4] |
| HDL-C | +8.7% (in favor of dual therapy)[4] | |
| LDL-C | +6% (in favor of statin monotherapy)[4] |
Table 2: Efficacy of Various Pharmacological Agents on Major Adverse Cardiovascular Events (MACE) in Hypertriglyceridemia (Network Meta-Analysis)
| Intervention vs. Control | Odds Ratio (OR) for MACE Reduction (95% CI) |
| Simvastatin | 2.38 (1.55–3.66)[5] |
| Niacin + Clofibrate | 2.00 (1.23–3.25)[5] |
| Gemfibrozil | 1.53 (1.20–1.95)[5] |
| Pravastatin | 1.32 (1.15–1.52)[5] |
| Eicosapentaenoic Acid (EPA) | 1.32 (1.19–1.46)[5] |
| Atorvastatin | 0.55 (0.37–0.82)[5] |
Note: An OR greater than 1 favors the intervention over the control in this specific analysis.
Experimental Protocols in Hypertriglyceridemia Clinical Trials
The design of clinical trials for hypertriglyceridemia therapies follows a structured approach to ensure the safety and efficacy of the investigational drug. While specific protocols vary, a general framework is typically followed.
1. Study Population:
-
Inclusion Criteria: Participants are generally adults with elevated fasting triglyceride levels, often defined as ≥150 mg/dL or ≥200 mg/dL.[6] In studies focusing on severe hypertriglyceridemia, the threshold is typically ≥500 mg/dL.[7] Patients may also be required to have other cardiovascular risk factors or established cardiovascular disease.
-
Exclusion Criteria: Common exclusion criteria include a history of certain medical conditions (e.g., severe renal or hepatic impairment), use of medications known to affect lipid levels, and pregnancy or breastfeeding.
2. Study Design:
-
Randomization and Blinding: Trials are often randomized and double-blinded to minimize bias.[8] Participants are randomly assigned to receive either the investigational drug or a placebo.[8]
-
Control Group: A placebo or an active comparator (e.g., another lipid-lowering therapy) is used as a control.
-
Treatment Duration: The treatment period can range from several weeks to several years, depending on the study's objectives.[6][7]
3. Intervention:
-
The investigational drug is administered at a specified dose and frequency. For instance, fenofibrate is often administered as a daily oral tablet.
4. Assessments and Endpoints:
-
Primary Endpoint: The primary endpoint is typically the percentage change in fasting triglyceride levels from baseline to the end of the treatment period.
-
Secondary Endpoints: These may include changes in other lipid parameters (LDL-C, HDL-C, non-HDL-C, apolipoproteins), as well as safety and tolerability assessments. In long-term outcome studies, major adverse cardiovascular events (MACE) are a key endpoint.
-
Safety Monitoring: Regular monitoring includes physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests (e.g., liver function tests, creatinine kinase).
5. Lifestyle and Dietary Control:
-
Participants are often counseled on and expected to adhere to a stable diet and exercise regimen throughout the study to minimize the influence of lifestyle changes on the results.[7]
Signaling Pathways and Experimental Workflows
Fenofibrate's PPARα Signaling Pathway
Fenofibrate's therapeutic effects are mediated through the activation of the PPARα signaling pathway. The following diagram illustrates this process.
Caption: Fenofibrate's activation of PPARα and its downstream metabolic effects.
Generalized Workflow of a Hypertriglyceridemia Clinical Trial
The following diagram outlines the typical workflow of a clinical trial investigating a novel therapy for hypertriglyceridemia.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. Systematic literature review and meta-analysis of dual therapy with fenofibrate or fenofibric acid and a statin versus a double or equivalent dose of statin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative efficacy of pharmacological agents on reducing the risk of major adverse cardiovascular events in the hypertriglyceridemia population: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A retrospective meta-analysis of the efficacy and tolerability of fenofibrate 300 mg/d on high-density lipoprotein cholesterol levels in randomized, double-blind, comparative studies conducted in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qualityresearch.com [qualityresearch.com]
- 8. hightowerclinical.com [hightowerclinical.com]
Safety Operating Guide
Proper Disposal Procedures for Fibrostatin B (containing Fenofibrate)
The following provides a comprehensive guide for the proper disposal of Fibrostatin B, a product containing the active ingredient Fenofibrate. These procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Adherence to these guidelines is crucial for maintaining a safe and compliant research environment.
Hazard and Safety Information
This compound, which contains Fenofibrate, is classified as a substance that may cause damage to organs (specifically the liver) through prolonged or repeated exposure.[1][2][3] It is also recognized as potentially causing long-lasting harmful effects to aquatic life.[1] Therefore, it is imperative that this substance is not allowed to enter drains or the environment.[4]
Personal Protective Equipment (PPE) during Handling and Disposal:
-
Eye Protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4]
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]
-
Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.
Quantitative Data
The following table summarizes key quantitative data for Fenofibrate, the active component of this compound.
| Data Point | Value | Species | Source |
| Oral LD50 | > 2,000 mg/kg | Rat | Spectrum Chemical[4] |
| Melting Point/Range | 79 - 82 °C / 174.2 - 179.6 °F | N/A | Fisher Scientific[1] |
| Molecular Formula | C20 H21 Cl O4 | N/A | Fisher Scientific[1] |
| Molecular Weight | 360.83 g/mol | N/A | Fisher Scientific[1] |
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe disposal of this compound.
1.0 Preparation for Disposal
1.1 Consult Regulations: Before beginning disposal, consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and compliance.[3] 1.2 Gather Materials: Assemble all necessary materials for the disposal process, including:
- Personal Protective Equipment (PPE) as specified above.
- A designated, sealable, and clearly labeled hazardous waste container.
- An inert, non-combustible absorbent material (e.g., sand, vermiculite).
- Tools for handling the material (e.g., scoop, shovel).
2.0 Containment and Collection of Waste
2.1 Solid Waste: 2.1.1 For powdered this compound, carefully sweep up the material to avoid creating dust.[4] 2.1.2 Place the collected solid into the designated hazardous waste container. 2.2 Liquid Waste (Solutions containing this compound): 2.2.1 Absorb the liquid with an inert, non-combustible material. 2.2.2 Carefully transfer the saturated absorbent material into the hazardous waste container. 2.3 Contaminated Materials: 2.3.1 Dispose of any items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, as contaminated waste. 2.3.2 Place all contaminated materials into the same hazardous waste container.
3.0 Final Disposal
3.1 Container Sealing and Labeling: 3.1.1 Securely seal the hazardous waste container. 3.1.2 Label the container clearly with "Hazardous Waste," the name of the chemical ("this compound / Fenofibrate"), and the date of disposal. 3.2 Waste Pickup: 3.2.1 Arrange for the disposal of the sealed container through an approved and licensed hazardous waste disposal company. 3.2.2 Do not mix with other waste streams unless explicitly permitted by the disposal company.
Important Precautions:
-
Do not dispose of this compound down the drain.[4]
-
Do not dispose of this compound in the regular trash.
-
Avoid the formation of dust and aerosols during handling and disposal.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: this compound Disposal Workflow.
References
Essential Safety and Handling Guidelines for Laboratory Reagents
Disclaimer: Information regarding a specific chemical entity designated "Fibrostatin B" is not available in the public domain or recognized chemical databases. The following guide is presented using Fenofibrate (CAS 49562-28-9) as a representative compound to illustrate the expected safety and handling protocols for a powdered laboratory reagent. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical prior to handling.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling chemical substances. The level of protection required depends on the nature of the chemical and the procedure being performed.[1] For a powdered substance like Fenofibrate, the following PPE is recommended to prevent skin and respiratory exposure.[2]
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Eye & Face Protection | ANSI Z87.1 compliant safety glasses with side shields.[1] | Chemical splash goggles or a face shield when there is a risk of splashing.[1][2] |
| Hand Protection | Disposable nitrile gloves.[1] | Double-gloving or wearing Silver Shield gloves under nitrile gloves for added protection.[1] |
| Body Protection | Standard laboratory coat. | Fire-resistant lab coat when working with flammable materials.[2] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | A NIOSH-approved respirator (e.g., N95) should be used if dust formation is likely or ventilation is inadequate.[2][3] |
| Foot Protection | Closed-toe shoes.[2] | Chemical-resistant boots may be necessary for large-scale operations or spill response.[3] |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[4][5] Avoid the formation of dust and aerosols.[4] Ensure adequate ventilation.[5] Do not breathe dust, fumes, gas, mist, vapors, or spray.[5] Wash hands thoroughly after handling.[6]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[4][5] Store at controlled room temperature, typically 20°C to 25°C (68°F to 77°F).[6]
Emergency Procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash off with soap and plenty of water.[4] Remove contaminated clothing. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] Remove contact lenses if present and easy to do. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4] |
Spill Management:
In the event of a spill, avoid dust formation.[4] Use personal protective equipment.[4] Sweep up the spilled material and place it in a suitable, closed container for disposal.[4] Do not let the product enter drains.[4]
Disposal Plan:
Dispose of waste in accordance with local, state, and federal regulations. Unused or expired materials should be treated as chemical waste.
-
Solid Waste: Collect in a sealed, properly labeled container for disposal by a licensed waste disposal company.[6]
-
Contaminated PPE: Dispose of contaminated gloves and other protective equipment as chemical waste in accordance with applicable laws and good laboratory practices.[4]
-
Empty Containers: After use, thoroughly empty containers and offer them for recycling or reconditioning, or dispose of them in accordance with local regulations.
Chemical and Physical Properties of Fenofibrate
| Property | Value |
| Molecular Formula | C₂₀H₂₁ClO₄[5] |
| Molecular Weight | 360.83 g/mol [5] |
| Appearance | White to off-white solid/powder.[4][5] |
| Melting Point | 79 - 82 °C / 174.2 - 179.6 °F[5] |
| Water Solubility | Insoluble.[5] |
| Stability | Stable under recommended storage conditions.[4][5] |
| Incompatible Materials | Strong oxidizing agents.[4][5] |
Visual Protocols and Pathways
Caption: A generalized workflow for the safe handling of powdered chemical reagents in a laboratory setting.
Caption: A diagram illustrating the mechanism of action for Fenofibrate as a PPARα agonist.[7][8]
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. osha.gov [osha.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.nl [fishersci.nl]
- 6. lupin.com [lupin.com]
- 7. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fenofibric Acid | C17H15ClO4 | CID 64929 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
